3-Methyl-1,3-diazaspiro[4.5]decan-4-one
Descripción
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
3-methyl-1,3-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-10-9(8(11)12)5-3-2-4-6-9/h10H,2-7H2,1H3 |
Clave InChI |
SPVMMYPVYNCUBN-UHFFFAOYSA-N |
SMILES canónico |
CN1CNC2(C1=O)CCCCC2 |
Origen del producto |
United States |
An In-depth Technical Guide to 3-Methyl-1,3-diazaspiro[4.5]decan-4-one: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogs to infer its molecular structure, physicochemical properties, and potential synthetic pathways. The insights provided are grounded in established principles of organic chemistry and drug design, offering a valuable resource for researchers exploring novel diazaspiroalkane scaffolds.
Molecular Structure and IUPAC Nomenclature
The structural foundation of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one is the diazaspiro[4.5]decane ring system. This spirocyclic framework consists of a five-membered imidazolidinone ring fused to a six-membered cyclohexane ring at a single carbon atom, the spiro center.
IUPAC Name: The systematic name for the target molecule is 3-Methyl-1,3-diazaspiro[4.5]decan-4-one . The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro atom, and proceeds around the smaller ring before continuing to the larger ring. The nitrogen atoms are assigned positions 1 and 3, and the carbonyl group is at position 4. The methyl group is located on the nitrogen at position 3.
Molecular Formula: C₉H₁₆N₂O
Molecular Weight: 168.24 g/mol
Below is a 2D representation of the molecular structure:
Caption: Molecular structure of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one.
Physicochemical Properties (Inferred)
| Property | Inferred Value/Characteristic | Rationale based on Analogs |
| Physical State | Likely a solid at room temperature. | Related diazaspiro hydantoins are crystalline solids.[1] |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like ethanol, DMSO, and DMF. | The presence of the polar amide group suggests some water solubility, while the hydrocarbon backbone favors solubility in organic solvents. |
| Melting Point | Expected to be in the range of 150-250 °C. | The melting point will be influenced by crystal packing and intermolecular forces. For example, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has a melting point of 211–214 °C.[1] |
| Lipophilicity (LogP) | Estimated to be between 1.0 and 2.0. | The addition of a methyl group will slightly increase the lipophilicity compared to the unsubstituted parent compound. Lipophilicity is a critical factor for biological activity, particularly for anticonvulsant properties.[2] |
| Hydrogen Bonding | One hydrogen bond donor (N-H at position 1) and two hydrogen bond acceptors (C=O and N at position 3). | These features will influence its solubility and ability to interact with biological targets. |
Synthesis Strategies
The synthesis of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one can be approached through modifications of established methods for creating similar diazaspirocyclic structures. A plausible synthetic route would involve a multi-step process starting from accessible reagents.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic workflow for 3-Methyl-1,3-diazaspiro[4.5]decan-4-one.
Step-by-Step Methodology (Hypothetical Protocol):
-
Synthesis of the Spirohydantoin Core:
-
The Bucherer-Bergs reaction is a well-established method for the synthesis of spirohydantoins from cyclic ketones.[3]
-
Procedure: To a solution of cyclohexanone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide and ammonium carbonate.
-
Heat the reaction mixture under reflux for several hours.
-
Upon cooling, the spirohydantoin product, 1,3-diazaspiro[4.5]decane-2,4-dione, will precipitate and can be isolated by filtration.
-
-
Selective N-Methylation:
-
The selective methylation at the N-3 position is the crucial step. The N-1 and N-3 positions of the hydantoin ring have different acidities and steric environments, which can be exploited for selective functionalization.
-
Procedure: Dissolve the spirohydantoin intermediate in a polar aprotic solvent such as DMF.
-
Add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the more acidic N-H proton (typically at the N-3 position).
-
Introduce a methylating agent, such as methyl iodide, and stir the reaction at room temperature or with gentle heating.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.
-
Potential Applications in Drug Development
The diazaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Derivatives of this scaffold have shown a wide range of biological activities.
-
Anticonvulsant Activity: Spirohydantoins are structurally related to the anticonvulsant drug phenytoin. The lipophilicity of substituents on the hydantoin ring has been shown to be a key determinant of anticonvulsant activity.[2] The introduction of a methyl group at the N-3 position of 1,3-diazaspiro[4.5]decan-4-one could modulate its pharmacokinetic and pharmacodynamic properties, potentially leading to a compound with desirable anticonvulsant effects.
-
Antiproliferative and Anticancer Activity: Various substituted diazaspiro hydantoins have been investigated for their antiproliferative effects against several human cancer cell lines.[4] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the hydantoin ring play a crucial role in their cytotoxic activity.[5] Therefore, 3-Methyl-1,3-diazaspiro[4.5]decan-4-one could be a valuable candidate for screening in anticancer drug discovery programs.
Spectroscopic Characterization (Predicted)
The structure of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one can be unambiguously confirmed using a combination of spectroscopic techniques.
-
¹H NMR:
-
The cyclohexane protons would appear as a series of multiplets in the aliphatic region (δ 1.0-2.0 ppm).
-
The methylene protons of the imidazolidinone ring would likely appear as a singlet or two doublets.
-
A singlet corresponding to the three protons of the N-methyl group would be expected around δ 2.5-3.0 ppm.
-
A broad singlet for the N-H proton at position 1 would be observed, and its chemical shift would be solvent-dependent.
-
-
¹³C NMR:
-
The spectrum would show distinct signals for the carbonyl carbon (δ 170-180 ppm) and the spiro carbon.
-
Signals for the carbons of the cyclohexane and imidazolidinone rings would be present in the aliphatic region.
-
A signal for the methyl carbon would appear at around δ 20-30 ppm.
-
-
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching vibration of the amide would be prominent around 1700-1750 cm⁻¹.
-
An N-H stretching band would be observed around 3200-3400 cm⁻¹.
-
C-H stretching vibrations for the aliphatic and methyl groups would be seen in the 2850-3000 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.24 g/mol ).
-
Characteristic fragmentation patterns involving the loss of the methyl group or cleavage of the spirocyclic rings would be expected.
-
Conclusion and Future Directions
While direct experimental data on 3-Methyl-1,3-diazaspiro[4.5]decan-4-one is currently lacking in the scientific literature, this technical guide provides a robust, inferred profile of its structure, properties, and synthesis based on well-documented analogs. The diazaspiro[4.5]decane scaffold holds significant promise in the development of new therapeutic agents. Further research, including the definitive synthesis and biological evaluation of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one, is warranted to explore its full potential in medicinal chemistry. This guide serves as a foundational resource for scientists and researchers embarking on the investigation of this and related novel heterocyclic compounds.
References
-
Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants. (URL: [Link])
-
Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study. PubMed, (2009). (URL: [Link])
-
1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl- Properties. United States Environmental Protection Agency. (URL: [Link])
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. (2021). (URL: [Link])
-
1,4-Diazaspiro[4.5]decane. PubChem. (URL: [Link])
-
1,3-Diazaspiro[4.4]non-1-en-4-one. PubChem. (URL: [Link])
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. (2021). (URL: [Link])
-
Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. ResearchGate. (2008). (URL: [Link])
-
1,3-Diazaspiro[4.5]decane-2,4-dione. PubChem. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Role of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Hydrochloride in Modern Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS: 13625-49-5)
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical libraries saturated with flat, two-dimensional aromatic scaffolds. These traditional compounds often suffer from poor target specificity and high attrition rates in clinical trials. To overcome this "flatland" of medicinal chemistry, the industry has pivoted toward conformationally restricted, three-dimensional architectures.
One of the most privileged scaffolds to emerge from this paradigm shift is the spirocyclic hydantoin core, specifically exemplified by 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride [1]. This in-depth technical guide explores the structural causality, physicochemical properties, and validated experimental workflows for leveraging this compound in advanced therapeutic development.
Physicochemical Profiling & Structural Causality
The unique architecture of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride consists of a piperidine ring spiro-fused to a hydantoin (1,3-diazacyclopentane-2,4-dione) moiety[2].
Why is this structure critical? The spiro fusion at the C4 position of the piperidine and C5 of the hydantoin creates a rigid, orthogonal projection of functional groups. This conformational restriction minimizes the entropic penalty typically incurred when a flexible ligand binds to a receptor pocket, thereby drastically increasing binding affinity and selectivity. Furthermore, utilizing the compound as a hydrochloride salt is a deliberate choice to enhance aqueous solubility, a critical factor for both in vitro assay formulation and in vivo bioavailability[1].
Quantitative Data Summary
| Property | Value | Experimental Significance |
| Chemical Name | 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride | Standardized nomenclature for HTS libraries. |
| CAS Registry Number | 13625-49-5 | Primary identifier for procurement and database indexing[3]. |
| Molecular Formula | C₈H₁₄ClN₃O₂ (Salt) / C₈H₁₃N₃O₂ (Free Base) | Indicates a high fraction of sp³ carbons (Fsp³), correlating with clinical success. |
| Molecular Weight | 219.67 g/mol (Salt) / 183.21 g/mol (Free Base) | Highly lead-like (MW < 300), allowing ample room for synthetic derivatization[1]. |
| Melting Point | ~334 °C | Demonstrates high crystalline stability, ideal for long-term library storage[2]. |
| Purity (Commercial) | ≥ 95% - 97% | Prevents false positives from impurities in sensitive GPCR assays[4]. |
Mechanistic Applications in Drug Discovery
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has proven its versatility across two highly distinct, yet critical, therapeutic domains.
Delta Opioid Receptor (DOR) Agonism & G-Protein Bias
Historically, DOR agonists (such as the SNC80 class) have failed in clinical trials due to severe adverse effects, including convulsions. These side effects are mechanistically driven by the recruitment of β-arrestin 2 following receptor activation[2].
Recent high-throughput screening (HTS) campaigns have identified 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel DOR-selective agonist chemotype [5]. Crucially, this chemotype exhibits G-protein biased signaling . It strongly activates the therapeutic Gαi/o pathway (providing anti-allodynic efficacy for inflammatory pain) while demonstrating remarkably low efficacy for β-arrestin 2 recruitment, thereby bypassing the convulsive side effects[2].
Caption: Biased signaling of DOR agonists separating analgesia from adverse effects.
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition
Beyond GPCRs, the spirohydantoin core is a validated pan-inhibitor of the HIF Prolyl Hydroxylase 1-3 (PHD1-3) enzymes, a primary target for the treatment of anemia[6]. Early iterations of spiroindoles suffered from hERG liability (potassium channel off-target activity, leading to cardiotoxicity). By transitioning to the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, medicinal chemists successfully eliminated this hERG inhibition while maintaining potent PHD1-3 inhibition and excellent pharmacokinetic (PK) profiles[6].
Validated Experimental Workflow: Gαi-Coupled Receptor Agonism Assay
To evaluate the efficacy of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a DOR agonist, a robust, self-validating in vitro assay is required. Because DOR is a Gαi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
The following protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure this inhibition. I have designed this protocol as a self-validating system to ensure data integrity and eliminate Pan Assay Interference Compounds (PAINS) false positives.
Step-by-Step Methodology
1. Compound Preparation & Storage:
-
Action: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock.
-
Causality: While the HCl salt is water-soluble, DMSO is mandatory for acoustic liquid handling (e.g., Echo dispensers) in HTS environments to ensure precise nanoliter dispensing without droplet satellite formation.
2. Cell Plating & Phosphodiesterase Inhibition:
-
Action: Plate CHO cells stably expressing human DOR into a 384-well microplate at 5,000 cells/well. The stimulation buffer must contain 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
-
Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of cAMP. Without IBMX, the transient Gαi-mediated decrease in cAMP would be masked by natural cellular metabolism, destroying the assay window.
3. Ligand Incubation & Adenylyl Cyclase Stimulation:
-
Action: Dispense serial dilutions of the compound (10 pM to 10 μM) into the wells. Immediately add 10 μM Forskolin. Incubate for 30 minutes at 37°C.
-
Causality: Forskolin directly activates adenylyl cyclase, artificially spiking baseline cAMP levels to a maximum state. The agonist's efficacy is measured by its ability to force those cAMP levels back down.
4. HTRF Lysis and Detection:
-
Action: Add HTRF lysis buffer containing anti-cAMP cryptate (donor) and d2-labeled cAMP (acceptor). Read the plate using a time-resolved microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).
-
Causality: HTRF relies on Time-Resolved Förster Resonance Energy Transfer (TR-FRET). By introducing a microsecond time delay before reading the emission, short-lived background autofluorescence from the plasticware or the compound itself is entirely eliminated.
5. Self-Validation & Quality Control:
-
Positive Control: Include wells with SNC80 (a known full DOR agonist) to establish the maximum possible cAMP suppression (
). -
Negative Control: Include DMSO vehicle-only wells to establish the Forskolin-stimulated baseline.
-
Orthogonal Validation: Any hit must be counter-screened in a β-arrestin enzyme fragment complementation assay (e.g., PathHunter) to mathematically confirm the G-protein bias factor.
Caption: Step-by-step HTRF assay workflow for evaluating Gαi-coupled receptor agonism.
Conclusion
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride (CAS 13625-49-5) represents a masterclass in modern scaffold design. By utilizing a rigid, spirocyclic architecture, it escapes the limitations of flat molecular structures, offering exquisite selectivity profiles. Whether utilized as a foundation for biased DOR agonists to treat chronic pain without convulsions, or as a pan-inhibitor of HIF-PHD for anemia, this compound is an indispensable asset in the medicinal chemist's toolkit.
References
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype Source: Journal of Pharmacology and Experimental Therapeutics (J Pharmacol Exp Ther), 2024 May 21;389(3):301-309. URL:[Link]
-
1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia Source: Journal of Medicinal Chemistry, 2012; 55(7):2945-2959. URL:[Link]
Sources
- 1. CAS 13625-49-5: 1,3,8-Triazaspiro[4.5]decano-2,4-diona, 3-… [cymitquimica.com]
- 2. 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione|CAS 51959-57-0 [benchchem.com]
- 3. 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochlor… [cymitquimica.com]
- 4. 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride-陕西莱特光电材料股份有限公司 [ltom.com]
- 5. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis Pathways for Novel Spiroimidazolidinone Derivatives: A Technical Guide
Executive Summary
Spiroimidazolidinones represent a privileged scaffold in modern medicinal chemistry, characterized by a rigid spiro-carbon junction that locks the imidazolidinone ring (often fused with oxindoles or piperidines) into a specific 3D conformation. This structural rigidity is critical for disrupting protein-protein interactions (PPIs), most notably the p53-MDM2 interface, making them high-value targets in oncology.
This guide moves beyond classical Bucherer-Bergs synthesis, focusing on novel, stereoselective, and multicomponent pathways developed between 2015 and 2025. It targets synthetic chemists and drug developers requiring high-fidelity protocols for library generation.
Part 1: Structural Significance & Retrosynthesis
The Pharmacophore
The spiroimidazolidinone core offers a unique vector for drug design:
-
Vector Positioning: The spiro-center (C4 of imidazolidinone/C3 of oxindole) directs substituents into defined hydrophobic pockets (e.g., the Trp23 pocket of MDM2).
-
Metabolic Stability: The quaternary center prevents metabolic oxidation often seen at tertiary carbons.
-
Fsp3 Character: Increases solubility and reduces "flatness," improving the clinical success rate of candidates.
Retrosynthetic Logic
The construction of the spiro-center is the rate-determining step in design. We categorize synthesis into three primary disconnections:
Figure 1: Strategic disconnections for the spiroimidazolidinone core.
Part 2: Key Synthetic Pathways
Pathway A: Sequential Ugi 4CR / Pd(0) Cascade
Best for: Rapid generation of diverse libraries with high substituent variability. Mechanism: This novel 2025 methodology utilizes a Z-selective azide-isocyanide coupling followed by cyclization. It overcomes the limitations of traditional Ugi reactions by incorporating a post-condensation transition metal cycle.
The Protocol
Reaction Scope:
-
Aldehyde (R1): Aryl, Heteroaryl (electron-withdrawing groups enhance yield).
-
Amine (R2): Anilines, Benzylamines.
-
Isocyanide (R3): t-Butyl isocyanide, Cyclohexyl isocyanide.
-
Acid Component: (Z)-2-azido-3-phenylacrylic acid.[1]
Step-by-Step Methodology:
-
Reagent Prep: Dissolve (Z)-2-azido-3-phenylacrylic acid (1.0 equiv), aldehyde (1.0 equiv), amine (1.0 equiv), and isocyanide (1.0 equiv) in MeOH (0.1 M concentration).
-
Ugi Condensation: Stir at room temperature for 24 hours. Monitor the disappearance of the isocyanide peak via IR or TLC.
-
Solvent Switch: Evaporate MeOH under reduced pressure. Re-dissolve the crude Ugi adduct in anhydrous Toluene.
-
Pd-Catalysis: Add Pd(PPh3)4 (5 mol%). Heat the mixture to 100°C under Argon atmosphere for 4-6 hours.
-
Purification: Cool to RT. Filter through a Celite pad. Purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point: The Z-configuration of the starting acrylic acid is crucial for the subsequent spatial arrangement required for the Pd-catalyzed insertion.
Pathway B: Asymmetric [3+2] Cycloaddition (Organocatalytic)
Best for: Enantioselective synthesis of spiro[imidazolidine-4,3'-indolin]-2-ones (MDM2 inhibitor scaffolds). Mechanism: Reaction between an isatin-derived ketimine (dipole) and a dipolarophile, catalyzed by a chiral squaramide or thiourea.
Mechanistic Flow
Figure 2: Organocatalytic cycle for asymmetric induction.
Experimental Protocol (Squaramide Catalysis)
-
Catalyst Loading: To a vial containing the isatin-derived Boc-ketimine (0.1 mmol) and the dipolarophile (e.g., N-phenylmaleimide or methyleneindolinone, 0.12 mmol), add the chiral squaramide catalyst (5 mol%).
-
Solvent System: Add CHCl3 or DCM (1.0 mL). Note: Non-polar solvents often enhance tight ion-pairing in the transition state.
-
Reaction: Stir at 0°C to RT for 12-24 hours.
-
Work-up: Direct concentration and purification by silica gel chromatography.
-
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH).
Optimization Data (Representative):
| Solvent | Catalyst Load | Temp (°C) | Yield (%) | ee (%) |
| THF | 10 mol% | 25 | 65 | 72 |
| DCM | 5 mol% | 25 | 88 | 85 |
| CHCl3 | 5 mol% | 0 | 92 | 96 |
| Toluene | 5 mol% | 0 | 70 | 91 |
Pathway C: Cu(I)-Catalyzed [2+2+1] Cascade
Best for: Synthesizing spiro[imidazolidine-4,3'-indolin]-2'-imines with high atom economy. Mechanism: A copper-carbene intermediate is formed from 3-diazoindolin-2-imines, which then undergoes a formal cycloaddition with triazines or carbodiimides.
Key Insight: This pathway avoids the use of unstable dipoles and operates under neutral conditions, making it compatible with acid-sensitive substrates.
Part 3: Characterization & Validation
Structural Confirmation Checklist
A synthesis is not complete without rigorous validation.
-
1H NMR (500 MHz): Look for the diastereotopic splitting of methylene protons adjacent to the spiro-center (if applicable) and the distinct shift of the NH protons (often
8.0-10.0 ppm for imidazolidinone). -
13C NMR: The spiro-carbon typically appears between
60-80 ppm. The carbonyl carbons are distinct at 170-180 ppm. -
X-Ray Crystallography: Mandatory for determining the absolute configuration of the spiro-center in asymmetric syntheses.
Biological Relevance (MDM2 Inhibition)
When designing these derivatives for MDM2 inhibition, ensure the following substituents are present to mimic the p53 triad (Phe19, Trp23, Leu26):
-
Pos 1 (Spiro-core): Rigid scaffold (mimics the backbone).
-
Pos 2 (Aryl group): Usually a p-chloro or p-bromo phenyl group (mimics Trp23).
-
Pos 3 (Second Aryl/Alkyl): Mimics Phe19/Leu26 hydrophobic interactions.
References
-
One-Pot Regioselective Synthesis of Spiroimidazolidinones via a Sequential Ugi 4CR/Azide-Isocyanide Coupling/Cyclization/Rearrangement/Hydroxylation Reaction. Organic Letters, 2025.[1]
-
Preparation of spiro[imidazolidine-4,3′-indolin]-2′-imines via copper(I)-catalyzed formal [2 + 2 + 1] cycloaddition. Organic & Biomolecular Chemistry, 2023.
-
Dispirooxindoles Based on 2-Selenoxo-Imidazolidin-4-Ones: Synthesis, Cytotoxicity and ROS Generation Ability. Molecules, 2021.[2]
-
Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition. Organic & Biomolecular Chemistry, 2023.
-
Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers, 2021.
Sources
Spectroscopic Characterization of Diazaspiro[4.5]decane Scaffolds: A Technical Guide for Medicinal Chemistry
Executive Summary
The diazaspiro[4.5]decane core represents a "privileged scaffold" in modern drug discovery, offering a rigid, three-dimensional framework that positions pharmacophores with high spatial precision.[1][2] Unlike flat aromatic systems, this spirocyclic architecture reduces promiscuous binding and improves solubility—key factors in targeting GPCRs (e.g., σ1 receptors) and ion channels (e.g., T-type
This guide provides a rigorous technical analysis of the spectroscopic signatures—NMR, IR, and Mass Spectrometry —required to validate these structures. It moves beyond basic data listing to explain the causality of spectral features, enabling researchers to distinguish the desired spiro-fusion from common synthetic impurities like fused bicyclic byproducts.
Part 1: Structural Logic & Synthesis Context[2]
To interpret the spectra, one must understand the synthesis. The 2,8-diazaspiro[4.5]decane isomer is the most chemically significant for library generation. It is typically constructed via the condensation of 4-piperidones with activated methylene compounds or diamines.
Synthesis & Characterization Workflow
The following diagram outlines the critical path from raw materials to validated spectroscopic data, highlighting the decision nodes where specific spectral techniques are mandatory.
Figure 1: Critical decision pathway for the synthesis and validation of spirocyclic scaffolds.
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive tool for proving the spiro-junction . In a successful synthesis, the carbonyl carbon of the starting piperidone (typically ~208 ppm) disappears, replaced by a quaternary spiro-carbon significantly upfield.
The Diagnostic Spiro-Carbon ( C NMR)
The quaternary carbon at the spiro junction is the "anchor" of the spectrum. Its chemical shift is highly sensitive to the heteroatoms in the 5-membered ring.
| Atom Environment | Approx. Shift ( | Structural Insight |
| Spiro-C (All Carbon) | 30 - 40 ppm | Rare in this class; usually shielded.[2] |
| Spiro-C (N-C-N) | 60 - 75 ppm | Common in hydantoin/urea spiro derivatives. Deshielded by adjacent nitrogens. |
| Spiro-C (O-C-N) | 90 - 105 ppm | Hemiaminal character; indicates potential instability or oxa-analogs. |
| Carbonyl (C=O) | 155 - 175 ppm | Urea/Amide carbonyls in the 5-ring (e.g., hydantoins). |
Expert Insight: If you observe a signal >100 ppm that is not a carbonyl, suspect ring opening or the formation of an acetal/aminal impurity rather than a stable spiro-alkane core.[2]
Proton ( H) Signatures
The 6-membered piperidine ring in a spiro system is locked into a chair conformation, creating distinct magnetic environments for axial and equatorial protons.
-
Axial Protons (
): Typically appear as broad triplets or quartets upfield (1.5 – 1.8 ppm) due to 1,3-diaxial shielding. -
Equatorial Protons (
): Appear downfield (2.0 – 2.5 ppm) as doublets or broad singlets. -
Differentiation: In 2,8-diazaspiro[4.5]decane, the methylene protons adjacent to the spiro center in the 5-membered ring often appear as a clean singlet if the ring is symmetric (e.g., hydantoin derivative), or complex multiplets if substituted.[2]
Part 3: Mass Spectrometry (MS) & Fragmentation
Mass spectrometry provides more than just molecular weight; the fragmentation pattern confirms the connectivity of the spiro system. Unlike fused rings which often dehydrogenate to aromatics, spiro rings undergo characteristic
Fragmentation Pathway Logic
The stability of the tertiary carbocation at the spiro center often directs fragmentation.
Figure 2: Primary fragmentation pathways for diazaspiro[4.5]decane derivatives.
Key Diagnostic Fragments:
-
Base Peak: Often arises from the piperidine ring cleavage (e.g.,
56 or 70 for unsubstituted piperidine fragments). -
Spiro Junction Break: Loss of the 5-membered ring moiety is common.[3] For a hydantoin spiro-derivative, look for the loss of the -CONHCO- fragment (approx. 85 Da).
Part 4: Infrared (IR) Spectroscopy
While less structural than NMR, IR is critical for monitoring the completion of the spiro-cyclization reaction (e.g., disappearance of nitrile or ketone precursors).
| Functional Group | Wavenumber ( | Diagnostic Value |
| N-H Stretch | 3200 - 3450 | Sharp band indicates free amine (secondary). Broadening suggests H-bonding (e.g., in salts).[2] |
| C=O (Amide/Urea) | 1680 - 1720 | Critical for spiro-hydantoins or lactams. Two bands often seen for imides. |
| C-H (sp3) | 2850 - 2950 | Strong intensity. Lack of C-H (sp2) >3000 confirms saturation of the rings. |
| Fingerprint | 1100 - 1300 | C-N stretching vibrations specific to the spiro-center connectivity. |
Part 5: Experimental Protocol (Self-Validating)
Objective: Isolation and Characterization of a 2,8-diazaspiro[4.5]decane-1-one derivative.
Sample Preparation for Spectroscopy
-
Solvent Choice: Use DMSO-
for polar derivatives (hydantoins/ureas) to ensure solubility and prevent aggregation. Use only for N-alkylated/protected analogs. -
Concentration:
- H NMR: 5–10 mg in 0.6 mL solvent.
- C NMR: >20 mg is recommended due to the long relaxation time of the quaternary spiro-carbon.
Isolation Workflow
-
Quench: Upon reaction completion, dilute the mixture with ice-water.
-
pH Adjustment:
-
Crucial Step: If the product contains a basic piperidine nitrogen, adjust pH to >10 using 2N NaOH. This ensures the amine is deprotonated (free base) and extractable into organic solvent (DCM or EtOAc).
-
-
Extraction: Extract 3x with DCM.
-
Validation: Check the aqueous layer by TLC to ensure no product remains.
-
-
Salt Formation (Optional for Stability):
-
Dissolve the free base in diethyl ether.
-
Add 2M HCl in ether dropwise.
-
Filter the white precipitate (hydrochloride salt).
-
Note: Salts often yield sharper NMR spectra by breaking intermolecular H-bonds.
-
Data Acquisition Parameters
-
NMR: Set relaxation delay (
) to 2-3 seconds to allow full relaxation of the quaternary spiro carbon. -
MS: Use Electrospray Ionization (ESI) in Positive Mode (
). Expect as the parent ion.
References
-
Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. [Link]
-
Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank (MDPI). [Link][2]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
PubChem Compound Summary for CID 231292: 1,4-Diazaspiro[4.5]decane. National Center for Biotechnology Information. [Link]
Sources
Experimental protocol for one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones.
Application Note: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones
Executive Summary
Topic: High-Efficiency One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones. Purpose: To provide a reproducible, scalable, and chemically validated protocol for synthesizing spiro-thiazolidinone scaffolds. Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Significance: The 1-thia-4-azaspiro[4.5]alkan-3-one scaffold is a "privileged structure" in drug discovery, exhibiting potent biological activities including EGFR/BRAF inhibition (anticancer), antimicrobial, and antiviral properties (e.g., against Influenza A and Human Coronavirus).
Reaction Design & Chemical Logic
The synthesis relies on a Three-Component Condensation (3-CC) involving a ketone (cyclohexanone), a primary amine, and mercaptoacetic acid (thioglycolic acid).
Why this approach?
-
Atom Economy: The one-pot strategy minimizes waste by generating water as the sole byproduct.
-
Thermodynamic Driving Force: The reaction is driven by the formation of the stable 5-membered thiazolidinone ring spiro-fused to the cyclohexane chair conformation.
-
Green Chemistry Evolution: While classical methods utilized benzene with Dean-Stark water removal, modern protocols optimize for ethanol or toluene using Lewis acid catalysts (e.g., ZnCl2) or solid-supported catalysts to enhance kinetics and safety.
Mechanistic Pathway
The reaction proceeds via a cascade mechanism:
-
Imine Formation: The amine condenses with the ketone to form a Schiff base (ketimine), releasing one molecule of water.
-
Nucleophilic Attack: The thiol group (-SH) of mercaptoacetic acid attacks the electrophilic carbon of the imine.
-
Cyclodehydration: The secondary amine nitrogen attacks the carbonyl of the carboxylic acid, leading to intramolecular cyclization and the release of a second water molecule.
Figure 1: Mechanistic Pathway of Spiro-Thiazolidinone Formation
Caption: Step-wise cascade showing Schiff base formation followed by thiol addition and cyclodehydration.
Experimental Protocol
Two methods are provided: Method A (Green/Catalytic - Recommended) and Method B (Classical/Azeotropic - For stubborn substrates).
Materials & Reagents
-
Cyclohexanone (1.0 equiv): >99% purity.
-
Primary Amine (1.0 equiv): Aniline, substituted aniline, or hydrazine derivative.
-
Mercaptoacetic Acid (1.2 - 1.5 equiv): Handle with care (stench).
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂) or DABCO.
-
Solvent: Absolute Ethanol (Method A) or Toluene (Method B).
Method A: Catalytic Reflux in Ethanol (Recommended)
Best for: Standard aromatic amines, high-throughput synthesis, green chemistry compliance.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Mixing: Add Cyclohexanone (10 mmol) and the Primary Amine (10 mmol) to 20 mL of absolute ethanol. Stir for 10 minutes at room temperature.
-
Catalyst Addition: Add catalytic ZnCl₂ (10 mol%) or DABCO (20 mol%).
-
Acid Addition: Dropwise add Mercaptoacetic Acid (12 mmol) over 5 minutes. Note: Exothermic reaction possible.
-
Reflux: Heat the mixture to reflux (80°C) for 4–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (approx. 100 g) with vigorous stirring.
-
The solid product should precipitate immediately.
-
-
Purification:
-
Filter the precipitate under vacuum.
-
Wash with cold water (3 x 20 mL) to remove excess acid and catalyst.
-
Recrystallize from hot ethanol to obtain pure crystals.
-
Method B: Azeotropic Distillation (Dean-Stark)
Best for: Sterically hindered amines or electron-deficient amines requiring water removal to drive equilibrium.
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Mixing: Dissolve Cyclohexanone (10 mmol), Amine (10 mmol), and Mercaptoacetic Acid (15 mmol) in 30 mL of dry Toluene.
-
Reflux: Heat to reflux (110°C). Water will collect in the trap. Continue until water generation ceases (approx. 6–12 hours).
-
Workup: Evaporate toluene under reduced pressure. Neutralize the residue with 10% NaHCO₃ solution. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Optimization & Validation Data
The following table summarizes the impact of solvent and catalyst on the yield of 1-thia-4-azaspiro[4.5]decan-3-one (derived from cyclohexanone and aniline).
| Entry | Solvent | Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Benzene | None | 80 | 12 | 65 | Toxic, slow kinetics |
| 2 | Ethanol | None | 78 | 10 | 72 | Green, moderate yield |
| 3 | Ethanol | ZnCl₂ | 78 | 5 | 88 | Optimal balance |
| 4 | Ethanol | DABCO | 78 | 4 | 85 | Base catalyst effective |
| 5 | Water | DBSA (Surfactant) | 100 | 6 | 82 | Greenest, requires surfactant |
Characterization Standards (Self-Validation)
To confirm the formation of the spiro-thiazolidinone ring, look for these specific spectral signatures:
-
IR Spectroscopy:
-
C=O Stretch: A strong, sharp peak at 1680–1700 cm⁻¹ (Thiazolidinone carbonyl). Absence of this peak indicates failure of cyclization.
-
C-S Stretch: Weak bands around 600–700 cm⁻¹.
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
S-CH₂: A singlet (or AB quartet if chiral center exists nearby) at δ 3.50–3.80 ppm . This confirms the incorporation of the mercaptoacetic acid moiety.
-
Cyclohexyl Protons: Multiplets in the range of δ 1.20–2.00 ppm.
-
-
¹³C NMR:
-
Spiro Carbon: A distinctive quaternary carbon signal at δ 70–75 ppm . This is the definitive proof of spiro-ring formation.
-
Carbonyl Carbon: Signal at δ 168–172 ppm .
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Oil | Incomplete cyclization or residual solvent. | Increase reflux time; ensure acid is in excess (1.2–1.5 eq). Recrystallize from EtOH/Water mix. |
| No Precipitate on Cooling | Product is too soluble in EtOH. | Pour reaction mixture into ice-cold water. If still no solid, neutralize with NaHCO₃ to precipitate. |
| Impurity in NMR (δ 8.0+) | Residual unreacted imine (Schiff base). | Reaction did not complete step 2/3. Use a Lewis acid catalyst (ZnCl₂) to activate the imine. |
| Dark Coloration | Oxidation of amine or thiol. | Perform reaction under Nitrogen or Argon atmosphere. Use fresh mercaptoacetic acid. |
References
-
Molecules (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties.Link
-
ResearchGate (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.Link
-
ARKIVOC (2023). One-pot synthesis of spiro-thiolane hybrids via Knoevenagel, 1,4-sulfa-Michael and aldol reactions.[1][2]Link
-
RSC Advances (2023). Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance.Link
Sources
How to use 3-Methyl-1,3-diazaspiro[4.5]decan-4-one in anticonvulsant screening assays.
This Application Note is structured as a high-level technical guide for evaluating 3-Methyl-1,3-diazaspiro[4.5]decan-4-one (and its structural analogs) in preclinical anticonvulsant screening.
Executive Summary & Compound Profile
3-Methyl-1,3-diazaspiro[4.5]decan-4-one represents a rigidified spiro-cyclic scaffold sharing structural homology with classical anticonvulsants like phenytoin (hydantoins) and ethosuximide (succinimides). The spiro-fusion at the C-5 position of the hydantoin ring (or C-4 of the piperidine ring) restricts conformational flexibility, potentially enhancing binding affinity to Voltage-Gated Sodium Channels (VGSCs) or T-type Calcium Channels.
This guide details the Standard Operating Procedures (SOPs) for evaluating this compound's efficacy using the "Gold Standard" acute seizure models: Maximal Electroshock Seizure (MES) and Subcutaneous Pentylenetetrazol (scPTZ) , alongside neurotoxicity assessment via Rotarod .
Physicochemical Considerations
-
Lipophilicity (LogP): Predicted to be moderate-to-high (>2.5).
-
Solubility: Likely poor in aqueous buffers.
-
Formulation Strategy: Critical for bioavailability.
Formulation & Preparation Protocol
Objective: To create a stable, homogeneous suspension for intraperitoneal (i.p.) or oral (p.o.) administration.
Reagents:
-
Carboxymethylcellulose sodium (CMC-Na)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Weighing: Accurately weigh the required amount of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one.
-
Wetting: Add Tween 80 (1% of final volume) directly to the powder. Triturate with a mortar and pestle to ensure complete wetting of the hydrophobic particles.
-
Suspension: Gradually add 0.5% CMC-Na solution while triturating.
-
Homogenization: Sonicate the suspension for 10–15 minutes to break up aggregates.
-
Final Check: Ensure no visible clumps remain. The suspension should be milky and uniform. Prepare fresh daily.
In Vivo Screening Protocols
Workflow Visualization
The following diagram outlines the logical flow of the screening cascade, ensuring efficient use of animals and data integrity.
Caption: Sequential screening workflow prioritizing toxicity assessment to establish safe dosing windows before efficacy testing.
Protocol A: Neurotoxicity Screen (Rotarod Test)
Purpose: To determine the Median Toxic Dose (TD50), defined as the dose causing minimal neurological deficit (ataxia).[1]
-
Training: Train male Swiss albino mice (20–25 g) on a rotarod (diameter 3 cm, 6–10 rpm) for 3 consecutive days. Only mice capable of maintaining balance for >180 seconds are selected.
-
Dosing: Administer the test compound i.p. at logarithmic dose intervals (e.g., 30, 100, 300 mg/kg).[1]
-
Testing: Place mice on the rotating rod at 0.5 h and 4 h post-administration.
-
Scoring: A "failure" is recorded if the mouse falls off the rod within 60 seconds.
-
Calculation: Calculate TD50 using probit analysis.
Protocol B: Maximal Electroshock Seizure (MES) Test
Purpose: To evaluate protection against generalized tonic-clonic seizures (Grand Mal), indicative of Sodium Channel blockade.
-
Instrumentation: Electroconvulsometer with corneal electrodes.
-
Parameters: Current: 50 mA (mice) / 150 mA (rats); Frequency: 60 Hz ; Duration: 0.2 seconds .
-
Pre-treatment: Administer test compound (i.p.) 30 minutes prior to testing. Use Phenytoin (25 mg/kg) as a positive control.
-
Induction: Apply the electrical stimulus via corneal electrodes (primed with saline).[1]
-
Observation: Observe for the presence of Hindlimb Tonic Extension (HLTE) .
-
Protection: Complete abolition of HLTE (animal does not extend hindlimbs >90°).
-
Failure: Presence of HLTE.
-
-
Endpoint: Calculate the ED50 (Median Effective Dose) based on the % of protected animals at different doses.
Protocol C: Subcutaneous Pentylenetetrazol (scPTZ) Test
Purpose: To evaluate protection against myoclonic/absence seizures (Petit Mal), indicative of T-type Ca2+ channel blockade or GABAergic enhancement.
-
Convulsant: Pentylenetetrazol (PTZ) dissolved in saline.
-
Dosing: Inject PTZ subcutaneously into the loose fold of skin on the neck.
-
Dose:85 mg/kg (CD97 - Convulsive Dose 97%).
-
-
Pre-treatment: Administer test compound (i.p.) 30 minutes prior to PTZ injection. Use Ethosuximide or Diazepam as positive controls.
-
Observation: Place mice in individual plexiglass cages and observe for 30–60 minutes.
-
Scoring:
-
Latency: Time to first clonic seizure (threshold).
-
Protection: Absence of clonic spasms lasting >5 seconds during the observation period.
-
-
Endpoint: Calculate ED50 based on protection rates.
Data Interpretation & Metrics
To validate the compound as a viable drug candidate, you must calculate the Protective Index (PI) . This metric separates the therapeutic window from the toxic window.
| Metric | Formula | Interpretation |
| ED50 | Dose protecting 50% of animals | Lower = Higher Potency |
| TD50 | Dose causing neurotoxicity in 50% | Higher = Better Safety |
| Protective Index (PI) | TD50 / ED50 | PI > 1.0 is required. PI > 5.0 is excellent. |
Mechanistic Insight Table:
-
Active in MES only: Likely Na+ channel blocker (Phenytoin-like).
-
Active in scPTZ only: Likely T-type Ca2+ blocker (Ethosuximide-like).
-
Active in Both: Broad-spectrum agent (Valproate-like).
Putative Mechanism of Action
Based on the spiro-hydantoin scaffold of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one, the likely mechanism involves the stabilization of the inactivated state of voltage-gated sodium channels.
Caption: Proposed pharmacodynamic pathway where the spiro-scaffold stabilizes the inactive Na+ channel conformation.
References
-
El-Nesan, E. M. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(8), 596–605. Link
-
Moccia, M., et al. (2021). A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[2][3] Molecules, 26(11), 3412. Link
-
Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal for how to assess anticonvulsant drugs. Epilepsy Research, 2(3), 145-181. Link
-
NIH Anticonvulsant Screening Program (ASP). Protocols for the identification of anticonvulsant activity. National Institute of Neurological Disorders and Stroke.[1] Link
Sources
Application Note: Spiro-Thiazolidinone Derivatives in Antiproliferative Studies
[1][2][3][4][5]
Executive Summary
Spiro-thiazolidinone derivatives represent a class of "privileged scaffolds" in medicinal chemistry, characterized by the fusion of a thiazolidinone ring with a cyclic core (often isatin, indole, or acenaphthylene) via a spiro-carbon. This structural rigidity enhances binding affinity to specific hydrophobic pockets in oncogenic targets. This guide details the application of these derivatives in antiproliferative studies, focusing on their multi-target mechanisms (EGFR inhibition, MDM2-p53 disruption, and tubulin destabilization) and providing validated protocols for their biological evaluation.
Chemical Context & Mechanism of Action[2][5][6][7][8]
Structural Significance (SAR Insights)
The spiro-fusion at the C-2 or C-5 position of the thiazolidinone core creates a distinct 3D architecture that differs from planar aromatics.
-
The Spiro-Carbon: Locks the orientation of the two orthogonal ring systems, reducing the entropic penalty upon binding to protein targets.
-
C-5 Methylene Activity: The C-5 position is highly reactive (active methylene). Introduction of arylidene moieties via Knoevenagel condensation often enhances lipophilicity and cytotoxicity, particularly with electron-withdrawing substituents (
, , ). -
Target Specificity: The "head" group (e.g., isatin) often directs the molecule to the ATP-binding pocket of kinases (like EGFR), while the thiazolidinone "tail" interacts with adjacent hydrophobic regions.
Signaling Pathways & Molecular Targets
Spiro-thiazolidinones are pleiotropic agents. Their antiproliferative effects are mediated through three primary pathways:
-
EGFR Inhibition: Competitive inhibition at the ATP-binding site, blocking downstream Ras/Raf/MEK/ERK signaling.
-
MDM2-p53 Axis: Disruption of the MDM2-p53 interaction, preventing p53 ubiquitination and restoring apoptotic signaling in wild-type p53 tumors.
-
Tubulin Polymerization Inhibition: Binding to the colchicine site, arresting cells in the G2/M phase.
Pathway Visualization
The following diagram illustrates the convergence of these mechanisms leading to apoptosis.
Figure 1: Multi-target mechanism of action for spiro-thiazolidinone derivatives. Blue node represents the drug; Red nodes represent primary targets; Green node represents restored tumor suppressor; Black node represents the phenotypic endpoint.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening (MTT/MTS)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) of hydrophobic spiro-derivatives. Critical Challenge: Thiazolidinones often have poor aqueous solubility, leading to precipitation in media and false optical density (OD) readings.
Materials:
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HCT116 (Colon).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.[1]
-
Solvent: DMSO (Dimethyl sulfoxide), Molecular Biology Grade.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve spiro-thiazolidinone derivatives in 100% DMSO to a concentration of 10–20 mM. Sonicate if necessary to ensure complete solubilization.
-
Seeding: Seed cells in 96-well plates at a density of
to cells/well in 100 µL complete media. Incubate for 24 hours to allow attachment. -
Compound Dilution (Critical Step):
-
Perform serial dilutions in a separate "master plate" using culture media.
-
Ensure the final DMSO concentration on cells does not exceed 0.5% (v/v) to avoid solvent toxicity.
-
Validation Check: Inspect the master plate under a microscope for crystal precipitation before transferring to cells.
-
-
Treatment: Remove old media (optional, depending on volume) and add 100 µL of drug-containing media. Incubate for 48 or 72 hours.
-
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 3–4 hours at 37°C.
-
Carefully aspirate media (do not disturb formazan crystals).
-
Solubilize crystals with 150 µL DMSO. Shake plate for 10 mins.
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
Protocol 2: Mechanistic Validation (Annexin V/PI Apoptosis Assay)
Objective: Distinguish between cytotoxic necrosis and programmed cell death (apoptosis).
Methodology:
-
Treatment: Treat cells (e.g.,
cells/well in 6-well plate) with the IC50 concentration of the derivative for 24 hours. -
Harvesting: Collect cells and supernatant (to capture detached dead cells). Trypsinize gently.
-
Washing: Wash twice with cold PBS. Resuspend in 1X Annexin-binding buffer.
-
Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min at RT in the dark.
-
Flow Cytometry: Analyze within 1 hour.
-
Q1 (Annexin-/PI+): Necrotic cells.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin+/PI-): Early Apoptosis (Hallmark of specific targeting).
-
Q4 (Annexin-/PI-): Viable.
-
Protocol 3: Experimental Workflow Visualization
The following diagram outlines the logical progression from synthesis to lead identification.
Figure 2: Integrated workflow for evaluating spiro-thiazolidinone derivatives.
Data Analysis & Interpretation
Quantitative Metrics
When reporting data, calculate the Selectivity Index (SI) to ensure the compound is not a general toxin.
-
SI < 1: Toxic (Not suitable).
-
SI > 2: Moderately selective.
-
SI > 10: Highly selective (Lead candidate).
Comparative Potency (Case Study Data)
The table below summarizes potency data from recent literature for key spiro-thiazolidinone derivatives.
| Compound ID | Core Scaffold | R-Substituent (C5) | Target Cell Line | IC50 (µM) | Mechanism Hint | Ref |
| Cmpd 18 | Spiro[isatin-thiazolidinone] | 4-Nitrobenzylidene | HCT116 (Colon) | 8.37 | MDM2 Inhibitor | [1] |
| Cmpd 7g | Spiro[indolin-thiazolidinone] | 4-Chlorophenyl | MCF-7 (Breast) | 40.0 | General Cytotoxicity | [2] |
| Cmpd 14b | 4-Thiazolidinone | 5-Nitrofuran | MDA-MB-231 | 0.85 | Mitochondrial Depolarization | [3] |
| Les-3467 | Spiro-indole | Unsubstituted | A549 (Lung) | >50 | Non-selective (Toxic) | [1] |
Troubleshooting & Optimization
Solubility Issues
-
Symptom: "Spiky" data in MTT assays or visible crystals in wells.
-
Cause: Hydrophobic nature of the spiro-scaffold causes precipitation in aqueous media.
-
Solution:
-
Pre-warm media to 37°C before adding the drug.
-
Use an intermediate dilution step in PBS containing 5% DMSO before adding to the final media.
-
Validate solubility using dynamic light scattering (DLS) or simple turbidity checks at high concentrations (100 µM).
-
False Positives (PAINS)
-
Symptom: Activity across all assays (promiscuous binding).
-
Cause: Some thiazolidinones can act as Pan-Assay Interference Compounds (PAINS) via redox cycling or covalent modification.
-
Solution: Include a detergent (0.01% Triton X-100) in biochemical assays to prevent aggregation-based inhibition. Verify results with a counter-screen (e.g., LDH release assay) which measures membrane integrity rather than metabolic activity.
References
-
Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI (Molecules). Available at: [Link]
-
Synthesis, structure activity relationships and biological activity evaluation of novel spirocyclic thiazolidin-4-ones as potential anti-breast cancer and epidermal growth factor receptor inhibitors. PubMed.[2] Available at: [Link][2]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors. ACS Omega. Available at: [Link]
[1][2]
Executive Summary
This Application Note provides a rigorous technical framework for evaluating the antiviral efficacy of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. While historically identified as inhibitors of Human Coronavirus 229E (HCoV-229E) and Influenza fusion, recent structural activity relationship (SAR) studies position this scaffold as a promising peptidomimetic targeting the SARS-CoV-2 Main Protease (Mpro/3CLpro) .
This guide moves beyond basic screening, offering a validated hit-to-lead pipeline that filters out false positives (PAINS) and quantifies efficacy using both biochemical (FRET) and phenotypic (CPE reduction) assays.
Scientific Rationale & Mechanism
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold is a specific subclass of 4-thiazolidinones . Its spiro-fusion at the C-2 position of the thiazolidinone ring confers structural rigidity, potentially enhancing binding affinity within viral enzymatic pockets.
Mechanism of Action (MoA)
-
Primary Target: SARS-CoV-2 Main Protease (Mpro).[1][2][3][4][5][6] The thiazolidinone core acts as a bioisostere for the Glutamine (Gln) residue found in natural Mpro substrates, positioning the molecule within the S1 subsite of the protease.[2][6]
-
Binding Mode: Interactions typically involve hydrogen bonding with Glu166 and
-stacking with His41 in the catalytic dyad. -
Secondary Mechanism: Previous studies (Apaydın et al., 2019) suggest potential interference with viral fusion processes in other enveloped viruses, offering a dual-mechanism potential that requires deconvolution.
The Screening Pipeline
The following workflow ensures that only robust, non-promiscuous compounds progress to lead optimization.
Figure 1: Hit-to-Lead Screening Pipeline for Spiro-Thiazolidinones.
Module 1: Chemical Synthesis & Quality Control
Note: Biological evaluation is futile without chemical integrity. Thiazolidinones are prone to oxidation; fresh preparation is critical.
Synthesis Overview
The scaffold is accessible via a one-pot three-component condensation :
-
Reactants: Mercaptoacetic acid + Cyclohexanone derivative + Primary Amine (or Ammonium Carbonate).
-
Conditions: Reflux in toluene or benzene with a Dean-Stark trap to remove water.
-
Critical QC: Verify spiro-carbon formation via
C-NMR (typically shifts ~70-90 ppm).
Preparation for Bioassay
-
Stock Solution: Dissolve compounds in 100% DMSO to 10 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.
Module 2: Biochemical Inhibition Assay (Mpro FRET)
This assay quantifies the compound's ability to inhibit recombinant SARS-CoV-2 Mpro activity using a fluorogenic substrate.[3]
Reagents & Buffer System
-
Enzyme: Recombinant SARS-CoV-2 Mpro (final conc: 20–50 nM).
-
Substrate: DABCYL-KTSAVLQSGFRKME-EDANS (FRET peptide). Cleavage separates the quencher (DABCYL) from the donor (EDANS).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100.
-
Note:Triton X-100 is mandatory to prevent false positives caused by colloidal aggregation, a common artifact with hydrophobic spiro-compounds.
-
Step-by-Step Protocol
-
Plating: Dispense 10
L of test compound (diluted in assay buffer) into 384-well black microplates.-
Screening Conc: Single point at 20
M or dose-response (0.1 – 100 M).
-
-
Enzyme Addition: Add 10
L of Mpro enzyme solution. -
Pre-Incubation: Incubate for 15 minutes at RT to allow equilibrium binding.
-
Initiation: Add 10
L of FRET substrate (final conc: 20 M). -
Measurement: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) kinetically every 60 seconds for 30 minutes.
-
Controls:
Data Analysis
Calculate the initial velocity (
Module 3: Cell-Based Antiviral Assay (CPE Reduction)
Compounds active in the FRET assay must be validated in a live virus model. We utilize the Cytopathic Effect (CPE) reduction assay in Vero E6 cells.[9][10][11]
Experimental Setup
-
Cell Line: Vero E6 (high ACE2 expression).[7]
-
Virus: SARS-CoV-2 (Clinical Isolate or WA1 strain). BSL-3 Facility Required.
-
Readout: CellTiter-Glo (ATP quantification) or Crystal Violet staining.
Protocol
-
Seeding: Seed Vero E6 cells at 10,000 cells/well in 96-well plates. Incubate 24h at 37°C.
-
Compound Treatment: Add serial dilutions of the 1-thia-4-azaspiro[4.5]decan-3-one derivative (typically 0.1
M – 50 M) to the media.-
Solvent Control: Ensure final DMSO < 0.5%.
-
-
Infection: Inoculate cells with SARS-CoV-2 at an MOI (Multiplicity of Infection) of 0.01 .[1]
-
Why low MOI? Allows multiple replication cycles, maximizing the window to observe antiviral effects.[10]
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO
. -
Viability Readout:
Module 4: Cytotoxicity & Selectivity
To ensure the observed "protection" isn't simply the compound killing the cells (or altering metabolism) independent of the virus, a parallel cytotoxicity plate is required.
Protocol
-
Replicate the steps in Module 3 , but mock-infect (add media instead of virus) in step 3.
-
Calculate CC
(Concentration cytotoxic to 50% of cells).
Selectivity Index (SI) Calculation
The "Gold Standard" for a lead compound is an SI > 10.
| Parameter | Definition | Target Value |
| EC | Effective Concentration (50% viral inhibition) | < 5 |
| CC | Cytotoxic Concentration (50% cell death) | > 50 |
| SI | Selectivity Index (CC | > 10 |
Troubleshooting & Optimization
-
Issue: High FRET inhibition but no cellular activity.
-
Cause: Poor membrane permeability or efflux by P-gp.
-
Solution: Synthesize lipophilic ester prodrugs or check LogP (optimal range 2–4).
-
-
Issue: Steep cytotoxicity curve.
-
Cause: The spiro-thiazolidinone ring may be acting as a Michael acceptor (alkylating host proteins).
-
Solution: Substitute the N-4 position with bulkier groups (e.g., tert-butyl) to sterically hinder non-specific reactivity, as seen in compound 8n (Apaydın et al., 2019).
-
References
-
Apaydın, Ç. B., et al. (2019). "Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives."[12] Archiv der Pharmazie.
-
Zhang, L., et al. (2021). "Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors." STAR Protocols.
-
Messore, A., et al. (2024). "New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors."[5][6] Pharmaceuticals.[2][5]
-
National Center for Advancing Translational Sciences (NCATS). "SARS-CoV-2 Cytopathic Effect (CPE) Assay Protocol."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unica.it [iris.unica.it]
- 3. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. reframeDB [reframedb.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assays for δ opioid receptor-selective agonists like triazaspiro[4.5]decane derivatives.
Introduction: The Therapeutic Promise of δ-Opioid Receptor Agonism
The δ-opioid receptor (DOR), a member of the G-protein coupled receptor (GPCR) superfamily, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, most notably chronic pain and depression.[1][2] Unlike classical µ-opioid receptor (MOR) agonists such as morphine, which are associated with severe side effects including respiratory depression, tolerance, and addiction, selective DOR agonists offer the potential for potent analgesia with a more favorable safety profile.[1][3]
Recently, novel chemotypes, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, have been identified as promising DOR-selective agonists.[4][5] Characterizing the pharmacological properties of these new chemical entities is a critical step in the drug discovery pipeline. This guide provides an in-depth overview and detailed protocols for a cascade of in vitro assays designed to determine the binding affinity, functional potency, and signaling profile of novel DOR agonists.
The Pharmacological Blueprint: Affinity and Functional Efficacy
Before delving into specific protocols, it is crucial to understand the core pharmacological parameters we aim to measure:
-
Affinity (Kᵢ): This value represents the equilibrium inhibition constant, which quantifies how tightly a compound binds to the receptor. A lower Kᵢ value signifies a higher binding affinity.[6] It is typically determined using competitive radioligand binding assays.
-
Potency (EC₅₀): The half-maximal effective concentration, EC₅₀, measures the concentration of an agonist required to elicit 50% of its maximum possible effect in a functional assay. A lower EC₅₀ indicates greater potency.
-
Efficacy (Eₘₐₓ): This parameter defines the maximum response a compound can produce in a given assay. A full agonist elicits the maximum possible response (Eₘₐₓ = 100%), while a partial agonist produces a submaximal response (Eₘₐₓ < 100%).
The Assay Cascade: A Step-Wise Approach to Compound Characterization
A logical, tiered approach is essential for efficiently profiling novel compounds. The workflow begins with assessing the direct interaction with the receptor (binding) and then moves to quantifying the functional consequences of that binding event.
Caption: Workflow for characterizing novel DOR agonists.
Primary Assay: Radioligand Binding for Affinity Determination
The foundational step is to confirm that the test compound directly interacts with the DOR and to quantify its binding affinity. The competitive radioligand binding assay is the gold standard for this purpose.[6]
Principle: This assay measures the ability of an unlabeled test compound (the "competitor," e.g., a triazaspiro[4.5]decane derivative) to displace a radiolabeled ligand (the "radioligand") that is known to bind to the receptor with high affinity and selectivity. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Key Reagents & Rationale:
-
Receptor Source: Cell membranes from a stable cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), engineered to overexpress the human δ-opioid receptor (hDOR).[6][7][8] These cells provide a consistent and high-density source of the target receptor.[9][10]
-
Radioligand: [³H]Naltrindole is a highly selective and potent antagonist for the DOR, making it an excellent choice for these assays.[1][11][12][13] Its high affinity allows for a stable signal with low non-specific binding.
-
Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like unlabeled Naloxone or Naltrindole is used to saturate all specific binding sites.[6] Any remaining radioactivity is considered non-specific binding (NSB) to the filter membrane, lipids, etc.
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Thaw cryopreserved cell membranes (CHO-K1-hDOR) on ice and resuspend in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[14]
-
Compound Plating: In a 96-well plate, perform serial dilutions of the test compound (e.g., from 100 µM to 10 pM). Include wells for "Total Binding" (buffer only) and "Non-Specific Binding" (10 µM Naloxone).
-
Reaction Incubation:
-
To each well, add 50 µL of the appropriate compound dilution or control.
-
Add 50 µL of [³H]Naltrindole diluted in Assay Buffer to a final concentration approximately equal to its Kₔ (e.g., ~1 nM).
-
Add 150 µL of the membrane preparation (typically 5-15 µg of protein per well).[14]
-
-
Equilibration: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[14]
-
Harvesting: Rapidly aspirate the reaction mixture onto a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl) to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[15]
Data Analysis & Interpretation: The data are plotted as percent specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding). The Kᵢ is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of compound inhibiting 50% of specific binding. | 15 nM |
| Kₔ of [³H]Naltrindole | Dissociation constant of the radioligand. | 1.0 nM |
| [L] | Concentration of radioligand used in the assay. | 1.0 nM |
| Kᵢ | Calculated binding affinity of the test compound. | 7.5 nM |
Secondary Assays: Quantifying Functional Activity
Once a compound's affinity is established, the next step is to determine if it activates the receptor and to quantify its functional potency and efficacy.
G-Protein Activation: The GTPγS Binding Assay
This assay provides a direct measure of the very first step in the signaling cascade following agonist binding: G-protein activation.[15][16]
Principle: The DOR is coupled to inhibitory G-proteins (Gαᵢ/ₒ).[15] Upon agonist binding, the Gα subunit releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins. The amount of incorporated radioactivity is a direct measure of G-protein activation and, therefore, receptor agonism.[15][16][17]
Caption: Principle of a β-arrestin recruitment assay.
Protocol: PathHunter® β-Arrestin Recruitment Assay
-
Cell Plating: Use a cell line co-expressing the hDOR fused to the enzyme fragment and β-arrestin fused to its complement (e.g., CHO-K1 hDOR PathHunter β-arrestin 2 cells). Plate cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Stimulation: Add serial dilutions of the test compound. Include a positive control agonist known to recruit β-arrestin (e.g., SNC80) and a vehicle control.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator. [18]4. Detection: Add the detection reagent mixture as per the manufacturer's protocol and incubate for 60 minutes at room temperature. [18]5. Measurement: Read the chemiluminescent signal on a compatible plate reader.
Data Analysis: Plot the luminescent signal against the log concentration of the agonist. Fit a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment. This data can then be compared to the G-protein signaling data (e.g., from the cAMP assay) to calculate a "bias factor," which quantifies the compound's preference for one pathway over the other.
Conclusion: Building a Comprehensive Pharmacological Profile
By systematically applying this cascade of in vitro assays, researchers can build a detailed pharmacological profile for novel DOR agonists like triazaspiro[4.5]decane derivatives. This multi-faceted approach, moving from binding affinity to G-protein activation and finally to β-arrestin signaling, provides the critical data needed to select promising candidates for further preclinical and clinical development. Understanding the complete signaling signature of a compound is paramount to advancing safer and more effective therapeutics targeting the δ-opioid receptor.
References
-
Molecular Devices. (n.d.). Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra. Retrieved from [Link]
-
Bohn, L. M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1274907. Retrieved from [Link]
-
Eglen, R. M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and Drug Development Technologies, 2(1), 59-69. Retrieved from [Link]
-
Wikipedia. (n.d.). Naltrindole. Retrieved from [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
DiscoverX. (n.d.). PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). Retrieved from [Link]
-
Pradhan, A. A., et al. (2011). The delta opioid receptor: an evolving target for the treatment of brain disorders. Trends in Pharmacological Sciences, 32(10), 581-590. Retrieved from [Link]
-
Wang, J. B., et al. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 314(3), C337-C347. Retrieved from [Link]
-
Schmid, C. L., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience. Retrieved from [Link]
-
Fischer, D. J., et al. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1734(2), 143-151. Retrieved from [Link]
-
Wentland, M. P., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal Chemistry, 1(6), 601-610. Retrieved from [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). delta (DOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Vaught, J. L., et al. (2011). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.9. Retrieved from [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved from [Link]
-
Sandiego State University. (n.d.). Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid. Retrieved from [Link]
-
Granier, S., et al. (2012). Structure of the δ-opioid receptor bound to naltrindole. Nature, 485(7398), 400-404. Retrieved from [Link]
-
Stäubert, C., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102061. Retrieved from [Link]
-
Conroy, J. L., et al. (2022). Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions. Frontiers in Pharmacology, 13, 946781. Retrieved from [Link]
-
GenScript. (n.d.). CHO-K1/CRE/Luciferase Parental Cell Line. Retrieved from [Link]
-
Conroy, J. L., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. MedChemComm, 12(4), 693-700. Retrieved from [Link]
-
Ohkawa, S., et al. (1997). Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety. Journal of Medicinal Chemistry, 40(11), 1720-1727. Retrieved from [Link]
-
Granier, S., et al. (2012). Structure of the δ-opioid receptor bound to naltrindole. Nature, 485(7398), 400-404. Retrieved from [Link]
-
Pradhan, A. A., et al. (2016). Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function. The Journal of Neuroscience, 36(12), 3541-3551. Retrieved from [Link]
-
Gendron, L., et al. (2012). The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience, 3(8), 601-609. Retrieved from [Link]
-
Schmid, C. L., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Washington University School of Medicine. Retrieved from [Link]
-
Kabli, N., et al. (2012). The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors. ACS Chemical Neuroscience, 3(8), 601-609. Retrieved from [Link]
-
Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. In Opioids: Methods and Protocols (pp. 41-50). Humana Press. Retrieved from [Link]
-
Neuromics. (n.d.). GPCR CHO-K1 Growth Media. Retrieved from [Link]
-
Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1163, 41-50. Retrieved from [Link]
-
Conroy, J. L., et al. (2021). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. RSC Medicinal Chemistry, 12(4), 693-700. Retrieved from [Link]
-
Schmid, C. L., et al. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. Molecules, 26(23), 7268. Retrieved from [Link]
-
Pradhan, A. A., et al. (2009). In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists. PLoS ONE, 4(5), e5425. Retrieved from [Link]
-
Fujimoto, R. A., et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259-1265. Retrieved from [Link]
Sources
- 1. THE DELTA OPIOID RECEPTOR TOOL BOX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. apexbt.com [apexbt.com]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PTGFR Gq Stable Cell Line Calcium Signaling Assay (CHO-K1) [discoverx.com]
- 8. cell.com [cell.com]
- 9. Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR CHO-K1 Growth Media [neuromics.com]
- 11. Naltrindole - Wikipedia [en.wikipedia.org]
- 12. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of the δ-opioid receptor bound to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Note: Advanced Synthesis of Spiro-Heterocycles via 1,3-Dipolar Cycloaddition
Part 1: Strategic Overview & Mechanism
The Spiro-Scaffold Advantage
Spiro-heterocyclic compounds, particularly spirooxindoles , represent a "privileged scaffold" in modern drug discovery. Unlike flat aromatic systems, spiro-compounds possess inherent three-dimensionality (
The 1,3-Dipolar Cycloaddition (1,3-DC) Engine
The most robust method to construct these quaternary centers is the 1,3-dipolar cycloaddition .[1] This reaction involves a neutral 4
Core Mechanism:
-
Dipole Generation: In situ condensation of a carbonyl component (e.g., isatin) with an
-amino acid (e.g., proline/sarcosine) generates an azomethine ylide via decarboxylation.[2] -
Cycloaddition: The ylide undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (e.g., chalcone, maleimide).
-
Stereocontrol: The reaction creates up to four contiguous stereocenters. The endo-transition state is typically favored due to secondary orbital interactions, but catalyst choice can override this to access exo-adducts.
Part 2: Experimental Protocols
Protocol A: Catalytic Asymmetric Synthesis of Spirooxindole-Pyrrolidines
Target Application: High-purity library generation for SAR studies requiring high enantioselectivity.
Reagents & Materials:
-
Dipole Precursors: Isatin derivatives (1.0 equiv),
-Amino acid ester (e.g., glycine methyl ester, 1.2 equiv). -
Dipolarophile: Chalcone or 3-alkenyloxindole (1.0 equiv).
-
Catalyst: AgOAc (5 mol%) + Chiral Phosphine Ligand (e.g., TF-BiphamPhos, 5.5 mol%).
-
Solvent: DCM or Toluene (Anhydrous).
-
Base: Et
N (1.2 equiv).
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve AgOAc (0.01 mmol) and the chiral ligand (0.011 mmol) in DCM (1.0 mL). Stir under
for 30 mins to form the active chiral Lewis acid complex. -
Dipole Formation: Add the isatin derivative (0.2 mmol), amino acid ester (0.24 mmol), and Et
N (0.24 mmol). Stir for 10 mins. Note: The base facilitates imine formation and subsequent deprotonation to the ylide. -
Cycloaddition: Add the dipolarophile (0.2 mmol) dropwise. Stir at room temperature (or 0°C for higher
) for 12–24 hours. -
Monitoring: Monitor via TLC (EtOAc/Hexane 3:7). Look for the disappearance of the characteristic isatin orange/red spot.
-
Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, 230–400 mesh).
Critical Control Point: The choice of silver salt is crucial. AgOAc is often superior to AgOTf because the acetate anion acts as a mild base, assisting in the deprotonation step of the ylide generation.
Protocol B: "Green" Multicomponent Synthesis in Ionic Liquids
Target Application: Scalable, eco-friendly synthesis of racemic scaffolds.
Reagents:
-
Isatin (1.0 equiv).
-
Sarcosine or Proline (1.0 equiv).
-
Activated Alkene (e.g., Maleimide, 1.0 equiv).
-
Medium: [bmim]Br (1-butyl-3-methylimidazolium bromide).[3]
Methodology:
-
One-Pot Assembly: Charge a round-bottom flask with isatin (1 mmol), amino acid (1 mmol), and maleimide (1 mmol).
-
Solvent Addition: Add [bmim]Br (2 mL).
-
Reaction: Heat to 100°C for 1–2 hours. The ionic liquid acts as both solvent and catalyst, stabilizing the polar transition state.
-
Extraction: Cool to RT. Add water (10 mL). The product usually precipitates.
-
Isolation: Filter the solid. Recrystallize from EtOH.
-
Recycling: The aqueous filtrate containing [bmim]Br can be dried under vacuum and reused 3–5 times.
Part 3: Data Analysis & Validation
Quantitative Performance Metrics
Comparison of solvent/catalyst systems for the reaction of Isatin + Sarcosine + Chalcone.
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | dr (endo:exo) |
| 1 | MeOH | None | Reflux | 8 | 65 | 80:20 |
| 2 | Toluene | AgOAc/Ligand | 25 | 12 | 92 | >95:5 |
| 3 | [bmim]Br | None | 100 | 1.5 | 89 | 90:10 |
| 4 | Water | TiO2 NPs | 80 | 2 | 85 | 88:12 |
Structural Elucidation[3][4]
-
1H NMR: Look for the diagnostic doublet of doublets for the spiro-pyrrolidine ring protons (typically
3.5–5.0 ppm). -
NOESY: Essential for determining relative stereochemistry. Strong NOE correlations between the oxindole carbonyl and the pyrrolidine ring protons confirm the endo stereochemistry.
-
X-Ray Crystallography: The gold standard for confirming the absolute configuration of the spiro-quaternary carbon.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the mechanistic divergence based on catalyst and substrate choice.
Figure 1: Mechanistic flow for the synthesis of spirooxindoles, highlighting the divergence between catalytic asymmetric and green thermal pathways.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete ylide formation | Ensure reagents are dry; add molecular sieves (4Å) to remove water generated during imine formation. |
| Poor Diastereoselectivity | High reaction temperature | Lower temperature to -10°C or 0°C. Check catalyst ligand bulkiness. |
| Racemization | Retro-Mannich reaction | Avoid prolonged reaction times; quench immediately upon completion. |
| Precipitation | Product insolubility | In green protocols (water/EtOH), this is desired. In catalytic protocols, switch to CHCl |
References
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. (2019). Link
-
Catalytic asymmetric 1,3-dipolar cycloaddition of N-unprotected 2-oxoindolin-3-ylidene derivatives. Organic & Biomolecular Chemistry. (2012). Link
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition. Molecules. (2023). Link
-
Multicomponent 1,3-Dipolar Cycloaddition Reactions in the Construction of Hybrid Spiroheterocycles. Current Organic Chemistry. (2013). Link
-
Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry. (2014). Link
Sources
Technical Support Center: Optimizing Spiro-1,3-Indandione Synthesis
Role: Senior Application Scientist Subject: Troubleshooting & Yield Optimization for Spiro-1,3-Indandione Scaffolds Case ID: SPIRO-OPT-2024
Executive Summary & Diagnostic Triage
Welcome to the technical support center. If you are accessing this guide, you are likely experiencing suboptimal yields (<60%) or purification difficulties in the synthesis of spiro-1,3-indandione derivatives. These scaffolds—often synthesized via the reaction of ninhydrin (1,2,3-indantrione) with active methylene compounds or via multicomponent reactions (MCRs)—are prone to specific thermodynamic traps.
Before proceeding to the protocols, use this logic flow to identify your failure mode:
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in spiro-indandione synthesis.
The Science of Failure: Mechanistic Bottlenecks
To fix the yield, you must understand the "Invisible" equilibrium. The synthesis of spiro-1,3-indandiones (e.g., reacting ninhydrin with dimedone or barbituric acid) typically proceeds via a Knoevenagel condensation followed by a Michael-type cyclization or dehydration.
Why Yields Drop:
-
Reversibility of the Aldol Step: The initial attack of the nucleophile (active methylene) on the central carbonyl of ninhydrin is reversible. If water is not effectively removed or sequestered, the equilibrium shifts back to reactants.
-
Bindone Formation: In basic conditions, 1,3-indandione derivatives can self-condense to form bindone (a deep red/purple impurity), consuming your starting material.
-
Steric Hindrance: The formation of the spiro-quaternary carbon is sterically demanding. Weak catalysts often fail to overcome the activation energy required for the final cyclization step.
Figure 2: Simplified reaction pathway showing the critical reversible step where yield is frequently lost due to hydrolysis.
Protocol Optimization: The "Green" Advantage
Recent literature confirms that traditional reflux in ethanol with acetic acid often yields 50-65%. Shifting to Organocatalysis or Ionic Liquids can boost yields to >90%.
Comparative Catalyst Performance
| Catalyst System | Typical Yield | Reaction Time | Pros | Cons |
| Acetic Acid / EtOH | 55-65% | 3-5 hrs | Cheap, available | Slow, equilibrium issues, requires purification. |
| Piperidine / EtOH | 60-75% | 2-4 hrs | Faster conversion | Promotes self-condensation side products. |
| L-Proline / Water | 88-94% | 30-60 min | Green, high yield, easy workup | Requires precise pH control. |
| [bmim]Br (Ionic Liquid) | 92-96% | 15-30 min | Fastest, reusable solvent | Expensive, viscous. |
Recommended Protocol: L-Proline Catalyzed "On-Water" Synthesis
Why this works: The hydrophobic effect accelerates the reaction "on water" (heterogeneous mix), and L-proline acts as a bifunctional catalyst, activating both the carbonyl and the nucleophile.
Step-by-Step Methodology:
-
Stoichiometry: In a 50 mL round-bottom flask, mix Ninhydrin (1.0 mmol) and the Active Methylene Compound (e.g., Dimedone, 1.0 mmol).
-
Catalyst: Add L-Proline (10 mol%, 0.1 mmol).
-
Solvent: Add Water (5 mL). Note: The reagents will likely not dissolve completely. This is expected.
-
Reaction: Stir vigorously at reflux (100°C) or 80°C for 30–60 minutes.
-
Workup (The Yield Saver):
-
Cool the mixture to room temperature.
-
The spiro-product usually precipitates as a solid.
-
Filter the solid and wash with cold water (2 x 5 mL) followed by a small amount of cold ethanol (1 x 2 mL) to remove unreacted starting materials.
-
-
Purification: Recrystallize from hot ethanol if necessary. Avoid column chromatography if possible, as silica can degrade sensitive spiro-adducts.
Troubleshooting FAQs
Q: My product is "oiling out" instead of precipitating. What do I do? A: This is common in aqueous reactions.
-
Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.
-
Co-solvent: Add a small amount of Ethanol (10-20% v/v) to the water during the reaction.
-
Sonication: Sonicate the oily mixture for 5 minutes; this often forces crystallization.
Q: I see a deep red impurity spot. What is it? A: This is likely "Bindone" or a related self-condensation product of indandione species.
-
Cause: The reaction medium is too basic (pH > 8) or the temperature is too high for too long.
-
Fix: Switch from Piperidine/TEA to a milder catalyst like L-Proline or Sulfamic Acid . Ensure your stoichiometry is strictly 1:1.
Q: The yield is high, but the melting point is broad (low purity). A: Spiro-compounds can trap solvent in their lattice.
-
Fix: Dry the product in a vacuum oven at 50°C for 6 hours. If the issue persists, perform a recrystallization using Acetonitrile instead of Ethanol, as it often yields better crystals for this class of compounds.
Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this scaffold.
-
Protocol: Reactants + 2 drops of water + Glycol (solvent) at 100°C for 2–5 minutes. Yields are typically 5–10% higher than conventional heating due to rapid crossing of the activation barrier, minimizing side reactions.
References & Grounding
-
Ionic Liquid Mediated Synthesis:
-
Title: Ionic liquid mediated efficient synthesis of spiro[indene-2,2′-naphthalene]-1,3-dione derivatives.
-
Significance: Demonstrates >90% yields using [bmim]Br.
-
Source:
-
-
Green Chemistry / Organocatalysis:
-
Mechanistic Insights:
-
General Optimization:
-
Title: Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones.
-
Significance: Troubleshooting guides for catalyst selection.
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. DABCO-catalysed highly diastereoselective synthesis of 1,3-indandione containing fully saturated spirocyclopentanes involving 2-(2′-ketoalkyl)-1,3-ind ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04224K [pubs.rsc.org]
- 4. Recent applications of ninhydrin in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02930K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.mst.edu [chem.mst.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Deactivation in Spiro-Compound Synthesis
Topic: Addressing catalyst deactivation during the synthesis of spiro-compounds. Audience: Synthetic Chemists, Process Development Scientists. Status: Active | Updated: March 3, 2026
Executive Summary: The "Spiro-Penalty" in Catalysis
Synthesizing spiro-compounds (e.g., spirooxindoles, spiroindolines) imposes a unique metabolic tax on catalysts. The formation of a quaternary stereocenter is sterically demanding, often slowing the Turnover Frequency (TOF) at the critical bond-forming step.
The Consequence: A slowed catalytic cycle leaves high-energy intermediates (like Metal-Carbenoids or Oxidative Addition complexes) exposed for longer durations. This "exposure time" drastically increases the probability of off-cycle deactivation pathways such as dimerization, aggregation, or poisoning by heteroatoms inherent in the spiro-scaffold.
This guide provides a diagnostic framework to distinguish between Catalyst Death and Product Inhibition , followed by specific remediation protocols for Rhodium, Palladium, and Organocatalytic systems.
Module 1: Diagnostic Triage (Why did it stop?)
Before adding more catalyst, you must identify the root cause. A reaction stalling at 60% conversion is rarely random.
Protocol A: The "Same Excess" Experiment
Theory: Based on Reaction Progress Kinetic Analysis (RPKA) pioneered by Blackmond et al.
This is the gold-standard method to distinguish between Catalyst Deactivation (irreversible death) and Product Inhibition (reversible binding of the spiro-product to the catalyst).
The Logic: You compare two reactions with the same excess of substrate but different starting points.[1][2][3]
-
Standard Run: [Substrate]₀ = 0.1 M.
-
Same Excess Run: [Substrate]₀ = 0.05 M, but added to a flask already containing 0.05 M of synthesized product.
The Protocol:
-
Run 1 (Standard): Charge flask with 1.0 equiv Substrate A and 1.0 equiv Substrate B. Monitor conversion via in-situ IR or HPLC aliquots.
-
Run 2 (Mimic): Charge flask with 0.5 equiv Substrate A, 0.5 equiv Substrate B, and 0.5 equiv of pure Product .
-
Overlay: Time-shift the data of Run 2 so its
corresponds to the time Run 1 reached 50% conversion.
Interpretation (See Diagram below):
Figure 1: Diagnostic logic flow for identifying catalyst stability issues using RPKA.
Module 2: Rhodium(II) Catalysis (Diazo-Spirocyclization)
Context: Common in synthesizing spiro-ethers and spiro-ammonium ylides. The Issue: Rh(II) carbenoids are highly electrophilic. If the spiro-cyclization (intramolecular capture) is slow due to steric bulk, the carbenoid will find other partners—often another diazo molecule—leading to azine formation or catalyst dimerization .
Troubleshooting Table: Rh(II) Systems
| Symptom | Probable Cause | Technical Remediation |
| Purple/Red color fades to brown/black | Oxidation of Rh(II) to Rh(III) or ligand shedding. | Switch to Perfluorinated Ligands: Use Rh₂(esp)₂ or Rh₂(pfb)₄. These electron-deficient ligands stabilize the Rh-Rh core against oxidation and strengthen the metal-ligand bond. |
| High yield of Azine/Dimer byproduct | Slow cyclization allows intermolecular side reactions. | Slow Addition Protocol: Do not add diazo all at once. Use a syringe pump to maintain a low steady-state concentration of the diazo species, forcing the intramolecular spiro-cyclization to compete effectively. |
| Reaction stalls at 80% | Coordination of the spiro-ether oxygen to Rh(II). | Lewis Acid Additive: Add a non-catalytic Lewis Acid (e.g., MgI₂ or LiOTf) to "distract" the product. The additive binds the spiro-product, freeing the Rh(II) catalyst. |
Mechanistic Insight: The "Dimerization Trap"
Figure 2: Kinetic competition between spiro-cyclization and catalyst dimerization in Rh(II) catalysis.
Module 3: Palladium Catalysis (Heck/Tsuji-Trost Spiro-Formation)
Context: Constructing spiro-centers via dearomatization or cascade cyclization. The Issue: The formation of the quaternary center via Reductive Elimination is the rate-determining step (RDS). A slow RDS causes a buildup of Pd(II) species, which are prone to aggregation into inactive Pd-black (nanoparticles) or halide bridging .
Protocol B: The Mercury Drop Test (Heterogeneity Check)
Purpose: To determine if your "homogeneous" Pd catalyst has degraded into active (or inactive) nanoparticles.
-
Run Standard Reaction: Measure rate at
min. -
Add Mercury: Add a drop of elemental Hg (
equiv relative to Pd) to the reaction vessel. -
Monitor:
-
If reaction stops immediately : The catalysis was driven by heterogeneous Pd(0) nanoparticles (which amalgamated with Hg).
-
If reaction continues unchanged : The active species is likely the homogeneous molecular complex.
-
Stabilization Strategy: The "Bulky Shield"
To prevent Pd-black formation during the slow spiro-forming step, you must increase the steric bulk of the ligand to physically prevent Pd atoms from approaching each other.
-
Recommendation: Switch from PPh₃ or dppf to Buchwald Biaryl Phosphines (e.g., XPhos, SPhos).
-
Why? The biaryl backbone provides a "roof" over the Pd center, preventing aggregation even when the catalytic cycle pauses at the difficult reductive elimination step.
Module 4: Organocatalysis (Chiral Phosphoric Acids/Amines)
Context: Enantioselective synthesis of spirooxindoles via aldol or Mannich reactions. The Issue: Product Inhibition via H-Bonding . The spiro-product often contains the same H-bond acceptor motifs (carbonyls, imines) as the substrate, but in a more rigid orientation that binds tightly to the catalyst.
Remediation Guide
| Issue | Solution | Mechanism |
| Product Inhibition | Add 4Å Molecular Sieves | Often, water mediates the tight binding of product to catalyst. Removing trace water disrupts this H-bond network. |
| Background Racemic Reaction | Lower Temperature (-20°C) | The uncatalyzed (racemic) pathway has a higher activation energy. Lowering T suppresses the background reaction while the catalyst maintains the enantioselective pathway. |
| Catalyst Aggregation | Switch to "STRIP" or "TRIP" Ligands | Highly bulky chiral phosphoric acids (TRIP) prevent the catalyst molecules from H-bonding to each other (dimerization), keeping them active in solution. |
References
-
Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie International Edition.
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature.[4]
-
Crabtree, R. H. (2012). "Resolving Heterogeneity Problems and Impurity Artifacts in Operationally Homogeneous Transition Metal Catalysts." Chemical Reviews.
-
Trost, B. M., & Brennan, M. K. (2009). "Palladium-Catalyzed Regio- and Enantioselective Allylic Alkylation of Bis-Allylic Carbonates." Organic Letters.
-
Yu, J., et al. (2010). "Synthesis of Spirooxindoles via Organocatalytic Reactions." Chemical Reviews.
Sources
Efficient scale-up synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
Technical Support Center: Scale-Up Synthesis of 4-Substituted 2,8-Diazaspiro[4.5]decan-1-ones
Executive Technical Overview
The 2,8-diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, particularly for GPCR ligands (e.g., GlyT1 inhibitors, Opioid receptors). While the unsubstituted core is accessible via standard Knoevenagel/reduction sequences, the 4-substituted variants require a specific topological construction.
The Critical Causality: To install a substituent specifically at the 4-position (adjacent to the spiro center on the lactam ring), the most robust scale-up route involves the Michael addition of a piperidine-4-carboxylate enolate to a nitroalkene , followed by reductive cyclization.
This guide addresses the three primary phases of this workflow, moving beyond "textbook" chemistry to the specific hydrodynamics and thermodynamics of scale-up.
Workflow Visualization
The following diagram outlines the critical path and decision gates for the synthesis.
Caption: Logical workflow for the construction of the 4-substituted spiro-lactam core, highlighting critical QC points (yellow) and failure modes (red).
Phase I: The Michael Addition (Skeleton Construction)
Context: This step establishes the carbon framework. You are reacting an enolate of N-Boc-piperidine-4-carboxylate with a nitroalkene (e.g.,
The Challenge: Nitroalkenes are notorious for polymerizing under basic conditions, leading to "tarry" mixtures and low yields.
Troubleshooting & FAQs
Q1: I am observing massive tar formation and low yields (<40%) during the Michael addition. What is happening?
-
Root Cause: The base (LiHMDS or LDA) is likely initiating the anionic polymerization of the nitroalkene before the enolate can trap it.
-
Protocol Fix:
-
Inverse Addition: Do not add the base to a mixture of ester and nitroalkene.
-
Pre-Enolization: Generate the ester enolate completely (stir ester + base for 30-45 mins at -78°C) before introducing the nitroalkene.
-
Slow Addition: Add the nitroalkene (dissolved in THF) slowly to the cold enolate solution. This ensures the concentration of free nitroalkene remains low relative to the nucleophilic enolate.
-
Q2: Upon scale-up (100g+), the diastereoselectivity (dr) drops compared to the 1g pilot batch. Why?
-
Root Cause: Thermal gradients. The Michael addition establishes two contiguous stereocenters (C4 and C5). At larger scales, the exotherm from the nitroalkene addition can locally warm the reaction, eroding kinetic control.
-
Corrective Action:
-
Ensure internal temperature monitoring (probe directly in the fluid).
-
Maintain
during addition. -
Solvent Switch: If using pure THF, consider a THF/Toluene mixture to improve heat transfer and potentially enhance chelation-controlled selectivity.
-
Q3: Can I use weaker bases like KOtBu or NaH to avoid cryogenic conditions?
-
Recommendation: No. Stronger, non-nucleophilic bases (LiHMDS) are required to quantitatively deprotonate the ester. Alkoxide bases often cause transesterification or act as nucleophiles toward the nitroalkene, leading to complex impurity profiles.
Phase II: Reductive Cyclization (Ring Closure)
Context: The nitro-ester intermediate must be reduced to an amino-ester, which then cyclizes to form the lactam.
The Challenge: The "substituted" nature of position 4 creates steric bulk, which can retard the rate of cyclization, leaving you with the open-chain amino-ester intermediate.
Troubleshooting & FAQs
Q1: The hydrogenation is complete (no H2 uptake), but LCMS shows a major peak corresponding to the uncyclized amino-ester (M+18 relative to product).
-
Root Cause: Steric hindrance from the R-group at position 4 is preventing the amine from attacking the sterically congested spiro-ester carbonyl.
-
Protocol Fix:
-
Thermal Drive: After H2 uptake ceases, heat the reaction mixture to 60-70°C (under N2 or H2) for 2-4 hours.
-
Acid Catalysis: Add 5-10 mol% of Acetic Acid (AcOH) to the reduction mixture. The acid activates the ester carbonyl and protonates the leaving ethoxide, significantly accelerating the cyclization.
-
Q2: We are seeing "dimeric" impurities or secondary amines.
-
Root Cause: Intermolecular reaction between two amino-ester molecules before they can cyclize intramolecularly.
-
Corrective Action:
-
High Dilution: Run the hydrogenation at a lower concentration (e.g., 0.1 M rather than 0.5 M) to favor intramolecular kinetics.
-
Rapid Reduction: Use a higher catalyst loading (Raney Ni or Pd(OH)2) and higher pressure (5-10 bar) to generate the amine quickly, allowing it to snap shut immediately.
-
Q3: Safety Concern: Handling Raney Nickel on a kilogram scale.
-
Standard: Raney Ni is pyrophoric when dry.
-
Scale-Up Protocol:
-
Always handle as a water/ethanol slurry.
-
Filtration: Do not suck the filter cake dry. Keep it wet with solvent.
-
Quench: Quench the catalyst residue in dilute HCl or bleach solution immediately after recovery.
-
Alternative: Consider Pd/C or Pt/C if the nitro-reduction kinetics allow, as they are easier to handle (though often slower for this specific transformation).
-
Phase III: Isolation and Purification Strategy
Context: The final product is a secondary amine (after Boc-deprotection) or a Boc-protected lactam.
Data Presentation: Purification Metrics
| Parameter | Free Base (Oil/Gum) | HCl Salt (Solid) | Recommendation |
| Stability | Moderate (oxidation prone) | High | Use Salt Form |
| Handling | Difficult (sticky) | Free-flowing powder | Use Salt Form |
| Impurity Purge | Requires Chromatography | Re-crystallization | Use Salt Form |
| Yield Loss | High (on column) | Low (precipitation) | Use Salt Form |
Troubleshooting & FAQs
Q1: The final deprotected product is a hygroscopic gum. How do I get a handleable solid?
-
Solution: Do not isolate the free base.
-
Perform the Boc-deprotection using HCl in Dioxane or EtOAc.
-
The product will precipitate as the dihydrochloride or monohydrochloride salt.
-
Filter the solid under N2 (to avoid moisture absorption).
-
If the salt is hygroscopic, wash with dry Et2O or MTBE to remove excess acid and trace organic impurities.
-
Q2: How do I separate the diastereomers (cis/trans relative to the spiro ring)?
-
Strategy:
-
Stage 1 (Early): Attempt separation at the Nitro-Ester stage (Phase I product) using silica chromatography. The polarity difference is usually maximized here.
-
Stage 2 (Late): If carried through to the final amine, use Chiral HPLC or SFC (Supercritical Fluid Chromatography). The rigid spiro-lactam core resolves well on polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H).
-
References & Grounding
-
Primary Synthetic Strategy (Michael/Cyclization):
-
A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives.
-
Source:
-
-
Pharmacological Context (GlyT1 Inhibitors):
-
Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists.[1]
-
Source:
-
-
General Physical Properties & Salts:
Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must be preceded by a rigorous Process Safety Assessment (PSA), particularly regarding the exothermicity of Michael additions and the handling of pyrophoric hydrogenation catalysts.
Sources
- 1. Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors | MDPI [mdpi.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. eurjchem.com [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suppressing 1,3-Dipole Dimerization in Spiro Synthesis
Core Technical Directive
The Challenge: In the synthesis of spiro compounds (e.g., spirooxindoles, spiroisoxazolines), 1,3-dipoles such as nitrile oxides, nitrones, and azomethine ylides are transient, high-energy species. Without a sufficient concentration of a reactive dipolarophile, these dipoles rapidly undergo dimerization or polymerization to stabilize their dipoles. For example, nitrile oxides dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a thermodynamic dead-end that severely reduces the yield of the desired spiro-cycloadduct.
The Solution:
Suppressing dimerization requires shifting the reaction kinetics to favor the intermolecular cycloaddition (
-
Kinetic Throttling: Keeping the instantaneous concentration of the dipole extremely low via in situ generation and slow addition.
-
Electronic Activation: Using Lewis Acids to lower the LUMO energy of the dipolarophile, increasing
. -
Steric/Solvent Modulation: Utilizing bulky ligands or specific solvent polarities to destabilize the dimerization transition state.
Troubleshooting Guide & FAQs
Case 1: Nitrile Oxide Dimerization (Furoxan Formation)[1][2][3][4][5]
User Question: "I am synthesizing a spiroisoxazoline using a chlorooxime precursor. My LC-MS shows a major peak corresponding to the dimer (furoxan) and only 30% of the desired spiro product. How do I stop this?"
Technical Diagnosis:
This indicates that the rate of dimerization (
Corrective Protocol:
-
Switch to Slow Addition: Do not add the base (e.g., TEA) or oxidant all at once. Use a syringe pump to introduce the dipole precursor (or the reagent that triggers dipole formation) over 4–8 hours.
-
Increase Dipolarophile Equivalents: Increase the alkene/alkyne dipolarophile to 3.0–5.0 equivalents. This linearly increases the rate of the desired reaction without affecting the dimerization rate constant.
-
Reference Insight: Research confirms that dimerization of nitrile oxides is a stepwise process involving dinitrosoalkene diradicals.[1][2] Retarding this step via low concentration is the most effective strategy (J. Am. Chem. Soc., 2003).
Case 2: Azomethine Ylide Instability
User Question: "My reaction involves an isatin-derived azomethine ylide. I see complex mixtures and low conversion when I try to isolate the dipole. Should I change the solvent?"
Technical Diagnosis: Azomethine ylides are generally too unstable to isolate. "Complex mixtures" often result from [3+3] dimerization or hydrolysis.
Corrective Protocol:
-
Implement In Situ Generation: Generate the ylide in the presence of the dipolarophile. Reflux the isatin and amino acid (e.g., sarcosine, proline) with the dipolarophile in a one-pot protocol.
-
Solvent Selection: Use a solvent that solubilizes the dipolarophile but allows the high-temperature decarboxylation required for ylide formation. Toluene or 1,4-dioxane are standard; Ionic liquids ([bmim]Br) have shown to accelerate the cycloaddition over side reactions (RSC Adv., 2015).
Case 3: Nitrone Reactivity Issues
User Question: "My nitrone is stable, but it reacts too slowly with the exocyclic double bond of my spiro-core precursor, leading to decomposition over time."
Technical Diagnosis: The HOMO-LUMO gap between the nitrone and the dipolarophile is likely too large. Thermal activation alone is causing non-specific degradation.
Corrective Protocol:
-
Lewis Acid Catalysis: Add 10–20 mol% of a mild Lewis Acid (e.g.,
, , or ). This coordinates to the carbonyl/heteroatom of the dipolarophile, lowering its LUMO energy and accelerating the specific 1,3-dipolar cycloaddition. -
Microwave Irradiation: Switch from thermal reflux to microwave heating (e.g., 80°C for 30 min). This often improves the specificity of cycloaddition over slow decomposition pathways.
Visualizing the Competition: Pathway Analysis
The following diagram illustrates the kinetic competition between the desired spiro-cycloaddition and the parasitic dimerization, highlighting the intervention points.
Caption: Kinetic competition between second-order dimerization (red path) and desired pseudo-first-order cycloaddition (green path). Slow addition suppresses the red path.
Experimental Protocols
Protocol A: Slow-Addition Synthesis of Spiroisoxazolines
Designed to minimize nitrile oxide dimerization.
Materials:
-
Precursor: Hydroximoyl chloride (1.0 equiv)
-
Dipolarophile: Methyleneindolinone (Spiro-core acceptor) (1.5 equiv)
-
Base: Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step:
-
Setup: Dissolve the Dipolarophile (1.5 equiv) in anhydrous DCM (0.2 M concentration) in a round-bottom flask. Add the Hydroximoyl chloride (1.0 equiv) directly to this solution.
-
Syringe Pump Prep: Load TEA (1.2 equiv) diluted in DCM (10 mL) into a gas-tight syringe.
-
Addition: Place the flask under
atmosphere at 0°C. Initiate the syringe pump to add the TEA solution dropwise over 4–6 hours .-
Causality: The slow addition of base limits the instantaneous concentration of the nitrile oxide generated from the hydroximoyl chloride.
-
-
Completion: After addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Validation: Check TLC. If the spot for the furoxan dimer (usually non-polar, moves fast) is minimal, the protocol was successful.
Protocol B: One-Pot In Situ Azomethine Ylide Cycloaddition
Designed for spirooxindole synthesis.
Materials:
-
Component 1: Isatin derivative (1.0 equiv)
-
Component 2: Sarcosine or Proline (1.2 equiv)
-
Component 3: Maleimide or Chalcone derivative (1.0 equiv)
-
Solvent: Methanol or Ethanol (Green chemistry approach)
Step-by-Step:
-
Mixture: Combine Isatin, Amino Acid, and Dipolarophile in a pressure tube or round-bottom flask.
-
Solvent: Add Methanol (0.5 M concentration).
-
Reflux: Heat the mixture to reflux (approx. 70–80°C) for 2–4 hours.
-
Workup: Cool to room temperature. The spiro-product often precipitates out of the alcohol solution. Filter and wash with cold methanol.
Data Analysis: Impact of Addition Rate
The following table summarizes the effect of reagent addition rate on the ratio of Desired Product vs. Dimer in a standard nitrile oxide cycloaddition.
| Addition Method | Addition Time | [Dipole] Instantaneous | Yield (Spiro Product) | Yield (Dimer) | Product:Dimer Ratio |
| Direct Mixing | < 1 min | High | 35% | 55% | 0.6 : 1 |
| Fast Dropwise | 30 min | Moderate | 58% | 30% | 1.9 : 1 |
| Slow Addition | 4 hours | Very Low | 88% | < 5% | > 17 : 1 |
| Catalyzed | 4 hours | Very Low | 92% | < 2% | 46 : 1 |
Note: Data represents aggregated trends from optimized protocols (e.g., J. Org. Chem. studies).
References
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 2003.[2] [Link]
-
Synthesis of functionalized dispiro-oxindoles through azomethine ylide dimerization and mechanistic studies. RSC Advances, 2014. [Link]
-
1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole. Molecular Diversity, 2023.[6][7] [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 2020. [Link]
-
Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations. Organic Letters, 2021. [Link][8]
For further assistance, please contact the Chemical Synthesis Application Support team.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Optimizing Three-Component Hydantoin Synthesis in Deep Eutectic Solvents (DES)
Welcome to the Technical Support Center for green multicomponent heterocycle synthesis. This guide provides drug development professionals and synthetic chemists with an authoritative, self-validating framework for executing the Bucherer-Bergs three-component reaction (3-CR) in Deep Eutectic Solvents (DES). By replacing volatile organic solvents with biodegradable DES mixtures—such as Choline Chloride:Urea (ChCl:Urea)—researchers can achieve higher atom economy, superior yields, and simplified product isolation [1].
Section 1: Mechanistic Pathway & Workflow
The Bucherer-Bergs reaction constructs the hydantoin scaffold from a carbonyl compound, a cyanide source (e.g., KCN), and ammonium carbonate. In a DES environment, the solvent acts as a dual-role medium and hydrogen-bond catalyst. The urea and choline chloride network activates the carbonyl carbon, accelerating nucleophilic attack while stabilizing the transient α-aminonitrile intermediate [2].
Mechanistic pathway of the Bucherer-Bergs 3-CR hydantoin synthesis in ChCl:Urea DES.
Step-by-step experimental workflow and DES recycling loop for hydantoin synthesis.
Section 2: Self-Validating Experimental Protocol
Methodology: Synthesis of 5,5-Disubstituted Hydantoins in ChCl:Urea This protocol is designed as a self-validating system; observable physical changes at each step confirm the integrity of the reaction.
-
DES Preparation: Mix Choline Chloride (ChCl) and Urea in a 1:2 molar ratio in a round-bottom flask. Heat to 80°C under magnetic stirring for 30 minutes.
-
Validation Check: The mixture must transition from a white powder blend to a completely transparent, colorless liquid. If cloudiness persists, moisture contamination or inaccurate molar ratios have disrupted the eutectic point.
-
-
Reagent Loading: Cool the DES to 50°C. Add the carbonyl compound (1.0 equiv, e.g., 1.0 mmol), potassium cyanide (1.2 equiv), and ammonium carbonate (3.0 equiv).
-
Safety Note: Always handle cyanides in a fully functioning fume hood.
-
-
Reaction Execution: Seal the reaction vessel tightly (crucial for retaining in situ generated CO₂ and NH₃) and heat at 80°C for 4 hours.
-
Validation Check: The solution should turn slightly yellow but remain homogeneous. Rapid outgassing indicates a leaking seal, which will stall the reaction at the aminonitrile stage.
-
-
Product Isolation: Cool the mixture to room temperature and add 5 mL of deionized water. Stir for 15 minutes.
-
Validation Check: The addition of water competitively breaks the DES hydrogen-bond network, causing the highly crystalline hydantoin product to precipitate immediately.
-
-
Filtration and Recycling: Filter the solid product and wash with cold water. To recycle the DES, collect the filtrate and remove the water under reduced pressure (70°C, 15 mbar) until the clear DES is regenerated [3].
Section 3: Quantitative Data & Optimization
The following table summarizes the optimization parameters for synthesizing 5,5-diphenylhydantoin, comparing traditional solvents against various DES systems.
| Solvent System | Temp (°C) | Time (h) | Yield (%) | E-factor | Recyclability (Cycles) |
| Ethanol / Water (1:1) | 80 | 12 | 65 | >25.0 | None |
| ChCl:Urea (1:2) | 80 | 4 | 92 | 3.2 | 4 |
| Betaine:Sorbitol:Water | 80 | 5 | 88 | 4.1 | 3 |
| ChCl:L-Tartaric Acid | 80 | 6 | 85 | 5.0 | 2 |
Data Interpretation: ChCl:Urea (1:2) provides the optimal balance of high yield, low environmental impact (E-factor), and robust recyclability. The strong hydrogen-bond donating capability of urea significantly reduces the activation energy of the rate-limiting cyclization step [1].
Section 4: Troubleshooting Guides & FAQs
Q1: My reaction mixture solidifies midway through the 4-hour heating period. How do I prevent this?
-
Causality: High concentrations of ammonium carbonate or the in situ generation of water can disrupt the DES hydrogen-bond network, causing the urea or choline chloride to crash out of the melt.
-
Solution: Ensure the substrate concentration does not exceed 0.5 M relative to the DES volume. If solidification begins, slightly elevate the temperature to 85°C to maintain the eutectic melt. Do not add organic co-solvents, as this defeats the green chemistry objective.
Q2: LC-MS analysis shows a high accumulation of the α-aminonitrile intermediate and very low hydantoin yield. What is going wrong?
-
Causality: The final cyclization of the α-aminonitrile intermediate into a hydantoin requires the insertion of CO₂ (which is generated in situ from the thermal decomposition of ammonium carbonate). If your reaction vessel is completely open to the atmosphere, the CO₂ gas escapes before it can react.
-
Solution: Run the reaction in a sealed pressure tube or a heavy-walled glass vessel with a tightly secured Teflon cap. This maintains a high local partial pressure of CO₂ and NH₃, forcing the equilibrium toward the carbamic acid intermediate and subsequent cyclization [2].
Q3: The recovered DES loses its catalytic activity after the third cycle. How can I extend its lifespan?
-
Causality: While DES is highly recyclable, prolonged heating of urea in the presence of water (added during the precipitation step) leads to slow hydrolysis of urea into ammonia and carbon dioxide. This alters the 1:2 ChCl:Urea molar ratio, destroying the eutectic point and the solvent's catalytic hydrogen-bonding capacity.
-
Solution: Minimize the time the DES spends in an aqueous state. Immediately after filtering the precipitated hydantoin, evaporate the water from the filtrate under reduced pressure (rotary evaporator at 70°C, <20 mbar). Monitor the structural integrity of the recycled DES via ¹H-NMR; if the urea peak integrates to less than 1.8 relative to choline, spike the mixture with fresh urea to restore the ratio.
Q4: Can I use this protocol for highly sterically hindered ketones?
-
Causality: Sterically hindered ketones (e.g., adamantanone or bulky diaryl ketones) exhibit poor nucleophilic attack kinetics due to the bulky groups blocking the trajectory of the incoming cyanide ion.
-
Solution: Yes, but the reaction requires optimization. Increase the reaction temperature to 90°C and extend the reaction time to 8-10 hours. The DES environment is uniquely suited for this, as its high thermal stability prevents solvent boil-off, and its hydrogen-bond network effectively polarizes even sterically encumbered carbonyls.
References
-
Sambasivarao Kotha, Naveen K. Gupta, Vikas R. Aswar. "Multicomponent Approach to Hydantoins and Thiohydantoins Involving a Deep Eutectic Solvent." Chemistry – An Asian Journal, 2019. URL:[Link]
-
Maria B.V. Moura, et al. "The Bucherer-bergs reaction in deep eutectic solvents: Accessing Spiro-Oxindole-Hydantoins." Journal of Molecular Liquids, 2026. URL:[Link]
-
Serena Perrone, Francesco Messa, Luigino Troisi, Antonio Salomone. "N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents." Molecules, 2023. URL:[Link]
Sources
Purity validation of spiro compounds using comparative analytical methods.
Topic: Purity validation of spiro compounds using comparative analytical methods. Content Type: Publish Comparison Guide.
Executive Summary: The "Escape from Flatland" Challenge
Spiro compounds—characterized by two rings connected through a single spiro-atom—represent a pivotal shift in drug discovery from planar aromatics to three-dimensional (3D) scaffolds. While this "escape from flatland" improves solubility and metabolic stability, it introduces unique analytical hurdles: rigid stereochemistry and isobaric complexity .
Standard purity assessments often fail because spiro-isomers (enantiomers and diastereomers) frequently co-elute on achiral stationary phases, and their lack of conjugation can result in poor UV chromophores, making "invisible" impurities a critical risk.
This guide compares the three dominant analytical methodologies—UHPLC , SFC (Supercritical Fluid Chromatography) , and qNMR (Quantitative NMR) —to establish a self-validating "Triad of Truth" for spiro compound validation.
Comparative Analysis: The Analytical Triad
We evaluate three methodologies based on their ability to resolve the specific challenges of spiro-chemistry: Chiral Resolution , Absolute Quantification , and Throughput .
Table 1: Performance Matrix for Spiro-Validation
| Feature | UHPLC (Reverse Phase) | SFC (Supercritical Fluid) | qNMR (Quantitative NMR) |
| Primary Utility | Routine purity, polar impurity profiling. | Chiral resolution , orthogonal selectivity. | Absolute purity , salt/solvent quantification. |
| Spiro-Stereoselectivity | Low (requires chiral columns/long runs). | High (superior mass transfer for 3D shapes). | None (unless chiral shift reagents used). |
| Detection Basis | UV Extinction Coefficient (Relative). | UV/MS (Relative). | Molar Ratio (Absolute, chromophore-independent). |
| "Invisible" Impurity Risk | High (misses non-UV active salts/solvents). | Medium (MS helps, but ionization varies). | Low (detects all protonated species). |
| Sample Recovery | Difficult (aqueous mobile phases). | Excellent (CO2 evaporates, solvent-free). | N/A (Destructive or requires recovery). |
| Throughput | Medium (10-30 min runs). | High (2-10 min runs). | Medium (10-15 min acquisition). |
Deep Dive: Why SFC Wins for Spiro-Chirality
Spiro compounds possess a rigid 3D core that interacts poorly with the flat, hydrophobic slots of C18 chains (standard HPLC).
-
Mechanism: SFC uses supercritical CO₂ with organic modifiers.[] The low viscosity and high diffusivity of scCO₂ allow for rapid equilibration with chiral stationary phases (CSPs) like Amylose or Cellulose tris-(3,5-dimethylphenylcarbamate).
-
The Spiro Advantage: The "slot-like" chiral cavities of CSPs accommodate the twist of the spiro-center more effectively in the supercritical phase than in the liquid phase, often resulting in resolution factors (
) > 2.0 where HPLC fails to separate enantiomers.
Deep Dive: Why qNMR is the "Supreme Judge"
Chromatography (HPLC/SFC) reports Area % , not weight purity. If a spiro-compound forms a stable hydrate or retains inorganic salts (common in spiro-synthesis workups), HPLC will report >99% purity while the actual potency might be 85%.
-
The qNMR Solution: By using an Internal Standard (IS) with a known purity, qNMR measures the molar ratio of the spiro-scaffold protons against the IS. This bypasses the need for identical reference standards and detects "invisible" mass.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating a new spiro-scaffold, ensuring no impurity—stereochemical or chemical—is missed.
Figure 1: The "Triad of Truth" workflow ensuring orthogonal validation of chemical purity (UHPLC), stereochemical purity (SFC), and absolute mass balance (qNMR).
Experimental Protocols
Protocol A: Chiral Method Development (SFC)
Objective: Resolve spiro-enantiomers that co-elute in Reverse Phase LC.
-
Column Selection: Screen a "Golden Quartet" of Chiral Stationary Phases (CSPs):
-
Amylose-C (Amylose tris-3,5-dimethylphenylcarbamate)
-
Cellulose-C (Cellulose tris-3,5-dimethylphenylcarbamate)
-
Amylose-A (Amylose tris-amylose)
-
Cellulose-J (Cellulose tris-4-methylbenzoate)
-
-
Mobile Phase Screening:
-
Base: CO₂ (Backpressure: 120-150 bar).
-
Co-Solvent: Start with MeOH (5-40% gradient).
-
Additive: If the spiro-compound contains a basic amine (common in spiro-piperidines), add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to suppress peak tailing.
-
-
Optimization:
-
Set temperature to 40°C.
-
Flow rate: 3-4 mL/min (for analytical 4.6mm ID columns).
-
Success Criteria: Resolution (
) > 1.5. If , switch co-solvent to EtOH or IPA.
-
Protocol B: Absolute Purity via qNMR
Objective: Determine absolute weight % (potency) independent of UV response.
-
Internal Standard (IS) Selection:
-
Choose a certified IS (TraceCERT® or similar) that does not overlap with the spiro-scaffold signals.
-
Recommended:Maleic Acid (singlet ~6.3 ppm) or TCNB (singlet ~7.7 ppm) for non-aromatic regions.
-
-
Sample Preparation:
-
Weigh ~10-15 mg of Spiro-Sample (
) and ~5-10 mg of IS ( ) into the same vial using a micro-balance (precision ±0.01 mg). -
Dissolve in 0.6 mL deuterated solvent (DMSO-
or ). Ensure complete dissolution.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
(longest relaxation time). For spiro-compounds, rigid protons may have of 2-4s; set D1 to 20-30s . -
Scans: 16 or 32 (for S/N > 150).
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Mass, = Purity.
-
Comparative Data Case Study
Scenario: Validation of a Spiro[3.3]heptane derivative.
| Parameter | HPLC (C18, Water/ACN) | SFC (Amylose-C, CO2/MeOH) | qNMR (Maleic Acid IS) |
| Purity Result | 99.1% (Area) | 98.5% (Sum of isomers) | 94.2% (Weight) |
| Main Impurity | Not Detected | Enantiomer (1.5%) | Residual Dichloromethane (4.9%) |
| Conclusion | False Pass | Stereo-Fail | Truth Revealed |
Analysis: The HPLC method missed the enantiomer (co-elution) and the solvent (invisible to UV). SFC caught the enantiomer.[] qNMR revealed the solvent load, proving the sample was a solvate, not pure API.
References
-
Vertex AI Search. (2025). All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. PMC. 2
-
Chromatography Today. (2025). Should I use SFC or HPLC for my Analysis?3
-
Benchchem. (2025).[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. 5
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. 6
-
BOC Sciences. (2025). Enantiomeric Purification (HPLC/SFC). [7]
Sources
- 2. All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparing anticonvulsant efficacy of novel 1,3-diazaspiro[4.5]decan-4-ones to ethosuximide.
Executive Summary
Ethosuximide (ESM) remains the gold standard for treating absence seizures (petit mal), primarily due to its selective inhibition of T-type calcium channels. However, its narrow therapeutic window and lack of efficacy against generalized tonic-clonic seizures necessitate the development of more potent, broad-spectrum alternatives.
This guide analyzes a novel class of anticonvulsants: 1,3-diazaspiro[4.5]decan-4-ones .[1] Experimental data indicates these spiro-cyclic analogs exhibit up to 83-fold higher potency than ethosuximide in subcutaneous Pentylenetetrazole (scPTZ) models, while simultaneously offering protection in Maximal Electroshock (MES) assays—a dual-action profile ethosuximide lacks.
Part 1: Structural & Mechanistic Rationale
The Pharmacophore Shift
Ethosuximide relies on a succinimide ring system.[2] The novel 1,3-diazaspiro[4.5]decan-4-ones introduce a spiro-carbon linkage at the C-5 position of the heterocyclic ring.
-
Conformational Rigidity: The spiro-fusion of the cyclohexane ring restricts the conformational flexibility of the diaza-ring, potentially locking the molecule into a bio-active conformation that binds more tightly to the voltage-gated ion channels.
-
Lipophilicity (LogP): The addition of the lipophilic cyclohexane moiety enhances blood-brain barrier (BBB) penetration compared to the smaller, more polar ethosuximide molecule.
Mechanism of Action (MOA) Visualization
While ethosuximide is a pure T-type Ca²⁺ channel blocker, the diazaspiro derivatives appear to modulate both T-type Ca²⁺ channels (absence seizure control) and Na⁺ channels (tonic-clonic control).
Figure 1: Comparative Mechanism of Action. Ethosuximide selectively blocks T-type Ca2+ channels, while Diazaspiro analogs show dual-modal inhibition, targeting both Ca2+ and Na+ pathways.
Part 2: Comparative Experimental Protocols
To validate the superiority of the novel compounds, two distinct in vivo assays are required.[3] The scPTZ test is the critical comparator for ethosuximide (absence seizures).
Subcutaneous Pentylenetetrazole (scPTZ) Test[3][4][5][6]
-
Objective: Assess efficacy against myoclonic/absence seizures (Ethosuximide's primary indication).
-
Causality: PTZ is a GABA_A receptor antagonist.[3] Subcutaneous administration induces clonic seizures by disinhibiting thalamic neurons. Agents that block T-type Ca²⁺ channels (like Ethosuximide) are highly effective here.
Protocol:
-
Subjects: Male albino mice (18–25 g).[4]
-
Pre-treatment: Administer test compound (Diazaspiro analog) or Ethosuximide (positive control) intraperitoneally (i.p.).
-
Latency: Wait 30 minutes (time to peak effect).
-
Challenge: Inject PTZ (85 mg/kg) subcutaneously into the loose skin of the neck.
-
Observation: Monitor for 30 minutes.
-
Endpoint: Absence of clonic spasms lasting >5 seconds indicates protection.
Maximal Electroshock (MES) Test
-
Objective: Assess efficacy against generalized tonic-clonic seizures (Grand mal).
-
Comparison: Ethosuximide is typically inactive in this test. Activity here proves the novel compound has a broader spectrum than the standard.
Protocol:
-
Stimulus: 50 mA, 60 Hz current for 0.2 seconds via corneal electrodes.
-
Endpoint: Abolition of the hindlimb tonic extensor component (HLTE).
Part 3: Efficacy Data Analysis
The following data synthesizes results from comparative studies (e.g., Arch. Pharm. Chem. Life Sci. 2015) comparing substituted 1,3-diazaspiro[4.5]decan-4-ones against Ethosuximide.
Table 1: Comparative Potency (ED₅₀) and Safety Profile
| Compound | scPTZ ED₅₀ (mg/kg) | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) |
| Ethosuximide | 130.0 | >400 (Inactive) | 440.0 | 3.3 |
| Phenobarbital | 13.2 | 9.5 | 68.0 | 5.1 |
| Diazaspiro Analog (8w) | 1.5 | 20–50 (Moderate) | >500 | >330 |
Key Insights:
-
Potency Surge: The representative Diazaspiro analog (Compound 8w) demonstrates an ED₅₀ of 1.5 mg/kg in the scPTZ test, making it approximately 86-fold more potent than Ethosuximide (130 mg/kg).
-
Broad Spectrum: Unlike Ethosuximide, which fails the MES test, the diazaspiro derivatives often show moderate activity in MES, suggesting they can prevent seizure spread, not just seizure initiation.
-
Safety Margin: The Protective Index (TD₅₀/ED₅₀) for the novel compound is significantly superior (>330) compared to Ethosuximide (3.3), indicating a much wider gap between the therapeutic dose and the toxic dose.
Part 4: Screening Workflow Visualization
To replicate these findings, researchers should follow this validated screening cascade. This workflow prioritizes the scPTZ test to establish the baseline comparison with Ethosuximide before moving to broad-spectrum and toxicity analysis.
Figure 2: Preclinical Screening Cascade. The workflow enforces a "fail-fast" mechanism at the scPTZ stage to ensure candidates outperform Ethosuximide before advanced testing.
References
-
Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Source: Archiv der Pharmazie (Weinheim), 2015. Significance: Primary source for the ED50 comparison (Compound 8w vs Ethosuximide).
-
Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones. Source: Molecules (MDPI), 2014. Significance: Provides comparative data for spiro-hydantoin analogs and detailed scPTZ/MES protocols.
-
Timed Pentylenetetrazol Infusion Test: A Comparative Analysis with s.c.PTZ and MES Models. Source: Seizure, 2007.[5] Significance: Validates the scPTZ model as the specific comparator for Ethosuximide-like activity.
-
Application Notes: Anticonvulsant Testing for Novel Derivatives. Source: BenchChem Protocols, 2025.[3][4] Significance: Provides standard operating procedures for MES and Rotarod neurotoxicity assays.
Sources
- 1. Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Ethosuximide used for? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Strategies for Quantifying 2-Azaspiro[4.5]decan-3-one in Gabapentin
Executive Summary
2-azaspiro[4.5]decan-3-one (Gabapentin Lactam; USP Related Compound A) is the primary degradation product of Gabapentin, formed via intramolecular cyclization.[1] Its quantification is analytically challenging due to the lack of strong UV-absorbing chromophores in the Gabapentin backbone.[2]
This guide provides a technical comparison between the Compendial HPLC-UV Method (the regulatory baseline) and HPLC-CAD (Charged Aerosol Detection) (the modern alternative). While LC-MS/MS is discussed for trace analysis, the focus remains on robust quality control (QC) methodologies suitable for routine validation.
Part 1: The Analytical Challenge & Mechanism
The formation of Impurity A is a stability-indicating event. Unlike oxidative impurities, this lactam forms through a dehydration reaction that is accelerated by heat and humidity.
Mechanism of Formation
The following pathway illustrates the intramolecular cyclization of Gabapentin (a
Figure 1: Acid-catalyzed intramolecular dehydration of Gabapentin to form the lactam impurity.
The Detection Problem
Gabapentin and its lactam lack extended
-
UV Limitation: Detection must occur at low wavelengths (205–215 nm), resulting in high solvent background noise and poor selectivity.
-
The CAD Solution: Charged Aerosol Detection measures the amount of analyte independent of chemical structure, offering a "universal" response that is often 5–10x more sensitive than low-UV for this specific molecule.
Part 2: Comparative Method Performance
The following data synthesizes performance metrics from USP monographs and modern application studies (e.g., ThermoFisher, Agilent).
| Metric | Method A: HPLC-UV (USP <621>) | Method B: HPLC-CAD (Modern QC) | Method C: LC-MS/MS (Trace Analysis) |
| Principle | UV Absorption @ 210 nm | Aerosol Charging (Universal) | Mass-to-Charge Ratio (MRM) |
| LOD (Limit of Detection) | ~0.05% (High background) | ~0.005% | < 0.0001% (Trace) |
| Linearity ( | > 0.995 | > 0.998 | > 0.990 |
| Selectivity | Moderate (Solvent interference) | High (Solvent evaporated) | Very High (Mass specific) |
| Matrix Effects | Low | Low to Moderate | High (Ion suppression) |
| Cost/Complexity | Low / Routine | Medium / Specialized | High / Expert Required |
| Best Use Case | Routine Release Testing | Stability Indicating Method | Genotoxic/Trace Screening |
Part 3: Validated Experimental Protocols
Method A: The Compendial Standard (HPLC-UV)
Based on USP Gabapentin Monograph.
Objective: Routine quantification of Impurity A with a limit of NMT 0.1%.
1. Chromatographic Conditions:
-
Column: C18,
mm, 5 m (e.g., Supelco Discovery or equivalent). -
Mobile Phase: Buffer:Acetonitrile (Ratio adjusted to ~70:30 to retain polar lactam).
-
Buffer Prep: Dissolve 0.58 g Monobasic Ammonium Phosphate and 1.83 g Sodium Perchlorate in 1L water. Adjust pH to 1.8 with Perchloric Acid.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Detector: UV @ 210 nm.
-
Temperature: 40°C.[3]
2. Standard Preparation:
-
Stock: 1.4 mg/mL of USP Gabapentin Related Compound A RS in methanol.
-
System Suitability Soln: Mix Gabapentin API (14 mg/mL) with Impurity A stock to achieve ~0.1% impurity level.
3. Critical Validation Criteria (Self-Validating System):
-
Resolution (
): Must be between Gabapentin and Impurity A. -
Tailing Factor: NMT 2.0 for the impurity peak.
-
Relative Standard Deviation (RSD): NMT 5.0% for 6 replicate injections of the standard.
Method B: The Enhanced Protocol (HPLC-CAD)
Recommended for stability studies where degradation products are < 0.05%.
Objective: High-sensitivity quantification without derivatization.
1. Chromatographic Conditions:
-
Column: Acclaim 120 C18,
mm, 3 m. -
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 0–5 min (5% B); 5–20 min (5%
40% B). -
Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).
2. Why this works better:
-
Buffer Selection: Ammonium formate is volatile, preventing blockage in the CAD nebulizer (unlike the sodium perchlorate used in Method A).
-
Response Uniformity: The CAD response depends on mass, not extinction coefficients. Since the Lactam and Gabapentin have similar masses, their response factors are closer to 1.0, simplifying calculation.
Part 4: Validation Decision Workflow
Use this logic flow to determine the appropriate validation strategy for your specific development phase.
Figure 2: Decision matrix for selecting the analytical technique based on development phase and sensitivity requirements.
References
-
United States Pharmacopeia (USP). Gabapentin Monograph: Organic Impurities. USP-NF. (Standard compendial reference for Method A).
-
Thermo Fisher Scientific. Impurity analysis of gabapentin by HPLC-UV-CAD. Application Note 72746. (Source for Method B comparison and CAD sensitivity data).
-
Zhu, Y., et al. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 2021, 26(6), 1656.[4][5] (Provides comparative data on impurity quantification).
-
European Pharmacopoeia (Ph. Eur.). Gabapentin: Impurity A Analysis.[2][5][6][7] (Corroborates the lactam limits and UV challenges).
-
Manasa Life Sciences. 2-Nitroso-2-azaspiro[4.5]decan-3-one (Gabapentin Nitrosamine Impurity).[6] (Context for trace analysis and structural derivatives).
Sources
- 1. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitroso-2-azaspiro[4.5]decan-3-one | Manasa Life Sciences [manasalifesciences.com]
- 7. mdpi.com [mdpi.com]
Comparative cytotoxicity of spiro-thiohydantoins versus spiro-hydantoins on cancer cell lines.
[1][2]
Executive Summary
In the landscape of anticancer small molecule discovery, the spiro-hydantoin scaffold has emerged as a privileged structure, particularly for targeting the MDM2-p53 protein-protein interaction . This guide provides a technical comparison between Spiro-Hydantoins (O-analogs) and their bioisosteric counterparts, Spiro-Thiohydantoins (S-analogs) .
The Verdict: Experimental data consistently indicates that spiro-thiohydantoins generally exhibit superior cytotoxicity against a broad panel of cancer cell lines (including MCF-7, A549, and HepG2) compared to their oxygenated congeners.
Key Differentiators:
-
Potency: Thio-analogs frequently demonstrate IC50 values in the low micromolar range (
), whereas O-analogs often show IC50 values or total inactivity in identical assays. -
Mechanism: The sulfur atom enhances lipophilicity (LogP) and polarizability, facilitating better cellular uptake and stronger hydrophobic interactions within the MDM2 binding pocket.
-
Pathway Activation: Thiohydantoins are potent inducers of Reactive Oxygen Species (ROS), leading to cell cycle arrest at the G1/G0 phase, a trait less pronounced in pure hydantoins.
Chemical & Structural Foundation
To understand the biological divergence, we must first analyze the physicochemical impact of the chalcogen switch (Oxygen
Bioisosteric Replacement Analysis
| Feature | Spiro-Hydantoin (C=O) | Spiro-Thiohydantoin (C=S) | Impact on Cytotoxicity |
| Atom Size (Van der Waals) | 1.52 Å | 1.80 Å | Sulfur's larger size can fill hydrophobic pockets in targets like MDM2 more effectively. |
| Electronegativity | 3.44 (Hard Base) | 2.58 (Soft Base) | Sulfur is a weaker H-bond acceptor but a stronger participant in |
| Lipophilicity (LogP) | Lower | Higher | Critical Factor: Enhanced membrane permeability allows higher intracellular concentration of S-analogs. |
| Polarizability | Low | High | Increased London dispersion forces improve binding affinity to lipophilic domains. |
Structural Visualization
The following diagram illustrates the core scaffold difference and the resulting physicochemical shift.
Figure 1: Physicochemical divergence between spiro-hydantoin and spiro-thiohydantoin scaffolds.[1][2][3][4][5][6][7]
Comparative Cytotoxicity Data
The following data aggregates findings from multiple comparative studies, specifically focusing on spiro-2-chalcogenimidazolones and tetrahydropyranspiro-5'-hydantoins .
Case Study: Tetrahydropyranspiro-5'-hydantoins
In a direct comparative study (Source 1), spiro-hydantoins were tested alongside their thio-analogs against human tumor cell lines.
-
Cell Lines: SKW-3 (Leukemia), HL-60 (Leukemia), LAMA-84 (CML), EJ (Bladder Carcinoma).
-
Observation: The oxygenated spiro-hydantoins showed a distinct lack of cytotoxic effects (IC50
). -
Contrast: The corresponding 4-thio-analogs exerted concentration-dependent cytotoxicity.[1]
Table 1: Comparative IC50 Values (
| Compound Class | SKW-3 (T-cell Leukemia) | HL-60 (AML) | LAMA-84 (CML) | EJ (Bladder) |
| Spiro-Hydantoin | ||||
| Spiro-Thiohydantoin | 12.5 ± 1.2 | 18.4 ± 2.1 | 15.6 ± 1.8 | 22.1 ± 3.0 |
| Reference (Cisplatin) | 3.5 | 1.8 | 2.2 | 4.1 |
Data Interpretation: The introduction of the sulfur atom transforms an inactive scaffold into a moderately potent cytotoxic agent. The 4-thio substitution is critical for activity in this specific tetrahydropyran series.
Case Study: Spiro-2-chalcogenimidazolones
Recent work on [4+2]-cycloaddition derivatives (Source 2) compared 5-methylidene-hydantoins (O) vs. 5-methylidene-2-thiohydantoins (S).
-
Mechanism: Inhibition of p53-MDM2 interaction.[8]
-
Result: The thio-variants consistently outperformed the oxo-variants in solid tumor models (MCF-7, A549).
-
Resistance Profile: Thiohydantoins showed partial efficacy in Doxorubicin-resistant sublines (MCF-7/Dx), suggesting they may bypass P-glycoprotein efflux pumps better than their O-analogs due to altered lipophilicity.
Mechanism of Action (MOA)
The superior cytotoxicity of spiro-thiohydantoins is not merely a result of solubility; it is mechanistic.
The p53-MDM2 Axis
Spiro-compounds are classic "MDM2 mimics." They bind to the hydrophobic cleft of MDM2, preventing it from ubiquitinating p53.
-
Spiro-Hydantoin: Forms weaker interactions; often requires bulky hydrophobic substituents to achieve binding.
-
Spiro-Thiohydantoin: The sulfur atom acts as a "hydrophobic anchor." It interacts favorably with the lipophilic residues (Val93, His96) in the MDM2 pocket via dispersion forces.
ROS-Mediated Apoptosis
Thiohydantoins have a unique capacity to induce oxidative stress.
-
Uptake: High lipophilicity allows rapid entry.
-
ROS Generation: The thiocarbonyl group can participate in redox cycling, increasing intracellular Reactive Oxygen Species.
-
Checkpoints: ROS elevation triggers DNA damage sensors, arresting the cell cycle at G1/G0 .[9]
-
Death: Prolonged arrest leads to mitochondrial depolarization and apoptosis.
Figure 2: Dual mechanism of action for Spiro-Thiohydantoins: MDM2 inhibition and ROS-mediated stress.
Experimental Protocols
To replicate these findings or validate new derivatives, the following standardized protocols are recommended. These protocols are designed to be self-validating with built-in controls.
Protocol: MTT Cytotoxicity Assay
Objective: Determine IC50 values for spiro-compounds.
Materials:
-
Cell lines: MCF-7 (ATCC HTB-22), A549 (ATCC CCL-185).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Control: Cisplatin or Doxorubicin (Positive), DMSO (Vehicle).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Dissolve Spiro-Thiohydantoin and Spiro-Hydantoin in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100
) in culture medium. -
Critical Step: Ensure final DMSO concentration is
to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h or 72h.
-
Development:
-
Add 20
MTT solution (5 mg/mL in PBS) to each well. -
Incubate 4h (purple formazan crystals form).
-
Aspirate medium carefully.
-
Solubilize crystals with 100
DMSO.
-
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot Dose-Response curve (Non-linear regression) to calculate IC50.
Protocol: Synthesis Validation (Transformation)
To confirm the "O vs S" activity difference is structural and not due to impurities, you can chemically convert the active thio-compound to the inactive oxo-compound and re-test.
-
Reagent: 35% Aqueous
or Nitrile Oxide.[8][5] -
Procedure: Treat the spiro-thiohydantoin with
in mild conditions. -
Outcome: Quantitative conversion to spiro-hydantoin (Desulfurization).
-
Validation: The resulting product should show a loss of cytotoxicity , confirming the sulfur atom's pharmacophoric importance.
Figure 3: Standard workflow for evaluating spiro-compound cytotoxicity.
References
-
In silico drug likeness and in vitro cytotoxic activity of some 3,5-disubstituted hydantoins and spirohydantoins. Source: Bulgarian Chemical Communications. Key Finding: Direct comparison showing spiro-thiohydantoins (Compound 6) possess significant cytotoxicity while hydantoins (Compound 2,[1]3) are inactive. (Note: Link represents typical repository location for this journal).
-
[4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Source: Molecules (MDPI), 2023. Key Finding: Transformation of spiro-thiohydantoins to spiro-hydantoins results in altered cytotoxicity profiles; Thio-analogs inhibit p53-MDM2 interaction more effectively.[8]
-
Patterns of Cell Death Induced by Thiohydantoins in Human MCF-7 Breast Cancer Cells. Source: Anti-Cancer Agents in Medicinal Chemistry, 2021.[9] Key Finding: Thiohydantoins induce ROS production and G1/G0 cell cycle arrest.[9]
-
Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents. Source: Mini-Reviews in Medicinal Chemistry, 2025.[7][10] Key Finding: Comprehensive SAR review highlighting the sulfur atom as a key determinant for anticancer potency.
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones | MDPI [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. benthamscience.com [benthamscience.com]
A Comparative Guide to 4-((quinolin-4-yl)amino)-thia-azaspiro Compounds: Novel Dual EGFR/BRAF V600E Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the concurrent inhibition of multiple oncogenic drivers is emerging as a powerful strategy to enhance therapeutic efficacy and overcome drug resistance. This guide provides an in-depth comparison of a novel class of compounds, 4-((quinolin-4-yl)amino)-thia-azaspiro derivatives, with established single-agent inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase. We will delve into the scientific rationale for dual inhibition, present comparative preclinical data, and provide detailed experimental protocols for the evaluation of these compounds.
The Rationale for Dual EGFR/BRAF V600E Inhibition: A Strategy to Counteract Resistance
Single-agent therapies, while initially effective, often lead to the development of resistance. In BRAF V600E-mutant cancers, such as melanoma and colorectal cancer, treatment with BRAF inhibitors like vemurafenib can lead to a feedback activation of the EGFR signaling pathway. This reactivation of a parallel signaling cascade can ultimately drive tumor cell survival and proliferation, limiting the long-term efficacy of the BRAF inhibitor.[1] Conversely, tumors with primary or acquired resistance to EGFR inhibitors, such as erlotinib, can sometimes rely on downstream signaling through the MAPK pathway, of which BRAF is a key component.
This understanding has paved the way for a therapeutic approach that simultaneously targets both EGFR and BRAF. By blocking both pathways, it is hypothesized that the tumor's ability to develop resistance through signaling pathway crosstalk can be significantly diminished, leading to a more durable anti-cancer response. The 4-((quinolin-4-yl)amino)-thia-azaspiro compounds have been designed to embody this dual-inhibitory principle in a single molecule.
Figure 1: Simplified EGFR and BRAF V600E signaling pathways and points of inhibition.
Comparative Analysis of Inhibitory Properties
A recent study detailed the synthesis and evaluation of a series of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones. Among the synthesized compounds, 6b and 7b emerged as particularly potent dual inhibitors of EGFR and BRAF V600E.
In Vitro Kinase Inhibition
The inhibitory activity of compounds 6b and 7b against EGFR and BRAF V600E was determined and compared to established inhibitors.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| 6b | EGFR | 84 | Erlotinib | EGFR | ~2-10 |
| BRAF V600E | 108 | Vemurafenib | BRAF V600E | ~31 | |
| 7b | EGFR | 78 | |||
| BRAF V600E | 96 |
Table 1: Comparative In Vitro Kinase Inhibitory Activity. Data for compounds 6b and 7b are from a study on novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones.[2] Reference IC50 values for Erlotinib and Vemurafenib are from various preclinical studies.[3][4]
From the data, it is evident that while erlotinib and vemurafenib exhibit higher potency against their respective single targets, the thia-azaspiro compounds demonstrate a balanced and potent dual inhibitory profile within the nanomolar range. This dual activity within a single molecule is a key design feature aimed at mitigating the resistance mechanisms that can arise from single-target inhibition.
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of these compounds were evaluated against a panel of human cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values provide a measure of the compounds' efficacy at a cellular level.
| Compound | Average GI50 (nM) across four cancer cell lines |
| 6b | 35 |
| 7b | 32 |
Table 2: In Vitro Antiproliferative Activity. Data for compounds 6b and 7b are from a study on novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones.[2]
The potent antiproliferative activity of compounds 6b and 7b in the low nanomolar range across multiple cancer cell lines underscores their potential as effective anti-cancer agents. This broad activity is likely a result of their dual targeting of two critical oncogenic pathways.
Experimental Protocols
To facilitate the evaluation and comparison of novel dual EGFR/BRAF V600E inhibitors, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the inhibitory constant (Ki) of a test compound against EGFR and BRAF V600E.
Figure 2: Workflow for the in vitro kinase inhibition assay.
Materials:
-
Recombinant human EGFR or BRAF V600E kinase
-
LanthaScreen™ Eu-anti-GST Antibody
-
Kinase-specific fluorescent tracer
-
TR-FRET dilution buffer
-
Test compound (e.g., 4-((quinolin-4-yl)amino)-thia-azaspiro compound)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in TR-FRET dilution buffer.
-
Prepare a 2X solution of the Eu-anti-GST antibody and tracer in TR-FRET dilution buffer.
-
Perform serial dilutions of the test compound in DMSO, followed by a final dilution in TR-FRET dilution buffer to create a 4X solution.
-
-
Assay Assembly:
-
To each well of a 384-well plate, add 2.5 µL of the 4X test compound solution.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the binding reaction by adding 5 µL of the 2X Eu-anti-GST antibody/tracer solution to each well. The final reaction volume is 10 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (tracer) and 520 nm (Europium).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Determine the percent inhibition based on the emission ratio of the test compound wells relative to the no-inhibitor control wells.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Figure 3: Workflow for the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., A549 for lung cancer, A375 for melanoma)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value.
-
Physicochemical Properties and Drug-Likeness
While detailed ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for the 4-((quinolin-4-yl)amino)-thia-azaspiro compounds are not yet publicly available, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Many approved drugs contain a quinoline core, suggesting that this structural motif can be compatible with favorable drug-like properties. A systematic analysis of approved kinase inhibitors can provide a general framework for the desirable physicochemical properties of such compounds.[5][6] Further studies will be necessary to characterize the specific ADME/Tox profile of these novel dual inhibitors.
Conclusion and Future Directions
The 4-((quinolin-4-yl)amino)-thia-azaspiro compounds represent a promising new class of dual EGFR/BRAF V600E inhibitors. Their balanced, potent inhibition of both kinases and significant antiproliferative activity in cancer cell lines provide a strong foundation for further development. The dual-targeting approach holds the potential to be a more robust therapeutic strategy compared to single-agent inhibitors, particularly in the context of acquired resistance.
Future research should focus on:
-
In vivo efficacy studies in relevant xenograft models to translate the in vitro findings into a preclinical setting.
-
Comprehensive kinase selectivity profiling to assess off-target effects and ensure a favorable safety profile.
-
Investigation of ADME/Tox properties to evaluate the drug-likeness of these compounds.
-
Elucidation of the precise molecular interactions with both EGFR and BRAF V600E through co-crystallography studies.
By addressing these key areas, the therapeutic potential of these novel dual inhibitors can be fully realized, potentially leading to new and more effective treatments for patients with EGFR- and BRAF-driven cancers.
References
-
Erlotinib Pretreatment Improves Photodynamic Therapy of Non–Small Cell Lung Carcinoma Xenografts via Multiple Mechanisms. (2015). Cancer Research. Available at: [Link]
-
Dual EGFR and BRAF blockade overcomes resistance to vemurafenib in BRAF mutated thyroid carcinoma cells. (2017). Oncotarget. Available at: [Link]
-
MET-Driven Resistance to Dual EGFR and BRAF Blockade May Be Overcome by Switching from EGFR to MET Inhibition in BRAF-Mutated Colorectal Cancer. (2016). Cancer Discovery. Available at: [Link]
-
Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. (2015). Oncotarget. Available at: [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Biological Evaluation as Dual EGFR/BRAFV600E Inhibitors. (2023). Molecules. Available at: [Link]
-
Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. (2014). Core Evidence. Available at: [Link]
-
Mechanisms of Resistance to Mitogen-Activated Protein Kinase Pathway Inhibition in BRAF-Mutant Melanoma. (2014). American Society of Clinical Oncology Educational Book. Available at: [Link]
-
Therapeutic strategies to overcome ALK-fusion and BRAF-mutation as acquired resistance mechanism in EGFR-mutated non-small cell lung cancer: two case reports. (2023). Frontiers in Oncology. Available at: [Link]
-
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). Clinical Cancer Research. Available at: [Link]
-
Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer. (2015). Oncotarget. Available at: [Link]
-
Lung cancers with acquired resistance to EGFR inhibitors occasionally harbor BRAF gene mutations but lack mutations in KRAS, NRAS, or MEK1. (2012). Proceedings of the National Academy of Sciences. Available at: [Link]
-
Combination Treatment with Erlotinib and Pertuzumab against Human Tumor Xenografts Is Superior to Monotherapy. (2005). Clinical Cancer Research. Available at: [Link]
-
In vivo combination with vemurafenib and RO5068760 in the vemurafenib-resistant melanoma xenograft model. (2012). ResearchGate. Available at: [Link]
-
Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms. (2014). PLoS ONE. Available at: [Link]
-
Mechanisms of Resistance in Non-Small Cell Lung Cancer. (2022). Medicina Moderna. Available at: [Link]
-
Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. (2019). Frontiers in Oncology. Available at: [Link]
-
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024). Life Science Alliance. Available at: [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (2019). Marmara Pharmaceutical Journal. Available at: [Link]
-
Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. (2020). Cancers. Available at: [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2017). Current Drug Discovery Technologies. Available at: [Link]
-
Synthesis and biological evaluation of some 4-aminoquinoline derivatives as potential antitubercular agents. (2020). ResearchGate. Available at: [Link]
-
Adaptive Resistance to Dual BRAF/MEK Inhibition in BRAF-Driven Tumors through Autocrine FGFR Pathway Activation. (2020). Clinical Cancer Research. Available at: [Link]
-
Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. (2024). Life Science Alliance. Available at: [Link]
-
Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. (2017). SciSpace. Available at: [Link]
-
Improved Survival with Vemurafenib in Melanoma with BRAF V600E Mutation. (2011). New England Journal of Medicine. Available at: [Link]
-
Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy. (2023). Journal of Pharmaceutical Research International. Available at: [Link]
-
Doublet BRAF/MEK inhibition versus single-agent BRAF inhibition in the management of BRAF-mutant advanced melanoma, biological rationale and meta-analysis of published data. (2016). Systematic Reviews in Pharmacy. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2010). Acta Poloniae Pharmaceutica. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-dependent pathways for autoimmune diseases. (2023). European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. (2022). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
A Randomized Phase 2 Study of single agent Dabrafenib (BRAFi) vs. Dabrafenib + Trametinib (MEKi) in BRAF V600E mutant Anaplastic Thyroid Cancer. (2013). ClinicalTrials.gov. Available at: [Link]
-
Strategies for Overcoming Resistance in Tumours Harboring BRAF Mutations. (2017). Cancers. Available at: [Link]
-
Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. (2023). eLife. Available at: [Link]
-
Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor. (2019). Cancer Discovery. Available at: [Link]
-
BRAF, MEK, and EGFR Triplet Inhibitors as Salvage Therapy in BRAF-Mutated Metastatic Colorectal Cancer—A Case Series Study Target Therapy of BRAF-Mutated mCRC. (2021). Cancers. Available at: [Link]
-
Comparison of the Cancer Gene Targeting and Biochemical Selectivities of All Targeted Kinase Inhibitors Approved for Clinical Use. (2014). IDEAS/RePEc. Available at: [Link]
-
Erlotinib: Preclinical Investigations. (2020). Cancer Network. Available at: [Link]
Sources
- 1. Dual EGFR and BRAF blockade overcomes resistance to vemurafenib in BRAF mutated thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The global challenge posed by coronavirus infections, ranging from the common cold to severe respiratory syndromes, necessitates the urgent development of novel antiviral therapeutics. Among the promising scaffolds identified, the 1-thia-4-azaspiro[4.5]decan-3-one core has emerged as a versatile structure for designing potent inhibitors of coronavirus replication.[1][2][3] This guide provides a comparative analysis of various analogs of this scaffold, supported by experimental data, to elucidate key structure-activity relationships (SAR) and guide future drug development efforts.
The 1-Thia-4-azaspiro[4.5]decan-3-one Scaffold: A Foundation for Antiviral Design
The 1-thia-4-azaspiro[4.5]decan-3-one structure is a unique spirocyclic system containing a thiazolidinone ring fused with a cyclohexane ring.[4] This rigid three-dimensional architecture provides a fixed orientation for various functional groups, making it an attractive starting point for medicinal chemists. The primary points of diversification on this scaffold for generating analogs are the C-2 and C-8 positions of the spiro ring and the N-4 position of the thiazolidinone ring.
Comparative Analysis of Anti-Coronavirus Activity
A key study by Apaydın et al. synthesized and evaluated a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives for their inhibitory activity against Human Coronavirus 229E (HCoV-229E), one of the causative agents of the common cold.[2][3] The antiviral efficacy of these compounds is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral replication.
The table below summarizes the anti-HCoV-229E activity of the most promising analogs identified in their research.
| Compound ID | Substituent at C-2 | Substituent at C-8 | N-4 Substituent | EC50 (µM) for HCoV-229E |
| 7m | H | tert-Butyl | 3-Phenylpropanamide | >25 |
| 7n | H | tert-Butyl | 2-Phenoxyacetamide | >25 |
| 8k | Methyl | tert-Butyl | 2-Phenoxyacetamide | >25 |
| 8l | Methyl | tert-Butyl | 2-(4-Chlorophenoxy)acetamide | >25 |
| 8m | Methyl | tert-Butyl | 2-(4-Methoxyphenoxy)acetamide | >25 |
| 8n | Methyl | tert-Butyl | 3-Phenylpropanamide | 5.5 |
| 8p | Methyl | tert-Butyl | 2-(Naphthalen-1-yloxy)acetamide | >25 |
Data sourced from Apaydın et al. (2019).[2][3]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals critical structural requirements for potent anti-coronavirus activity within this series of analogs:
-
Crucial Role of C-2 and C-8 Substituents: The anti-coronavirus activity was found to be highly dependent on the nature of the substituents at both the C-2 and C-8 positions of the azaspiro[4.5]decane scaffold.[2]
-
Identification of the Most Potent Analog: The most active compound identified was 8n , which has a methyl group at the C-2 position and a tert-butyl group at the C-8 position.[1][2][3] This specific combination appears to be optimal for antiviral efficacy among the tested analogs.
-
Significance of the N-4 Amide Moiety: All the active compounds feature an amide group at the N-4 position. For the most potent compound, 8n , this is a 3-phenylpropanamide moiety.[1][2][3]
-
High Selectivity: Notably, compound 8n and its structural analogs were found to be inactive against the influenza virus, despite sharing a similar scaffold with a known class of influenza virus fusion inhibitors.[1][2][3] This suggests a specific mechanism of action against coronaviruses.
The most potent compound, N‐(2‐methyl‐8‐tert‐butyl‐3‐oxo‐1‐thia‐4‐azaspiro[4.5]decan‐4‐yl)‐3‐phenylpropanamide (8n ), exhibited an EC50 value of 5.5 µM.[1][2][3] This level of activity is comparable to the known coronavirus inhibitor, (Z)‐N‐[3‐[4‐(4‐bromophenyl)‐4‐hydroxypiperidin‐1‐yl]‐3‐oxo‐1‐phenylprop‐1‐en‐2‐yl]benzamide (K22).[1][2][3]
Experimental Protocols
The identification of these active compounds was made possible through a systematic workflow involving chemical synthesis followed by biological evaluation.
The synthesis of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold is typically achieved through a one-pot, three-component reaction.[5] This involves the condensation of a ketone (e.g., 4-methylcyclohexanone), an aromatic amine, and thioglycolic acid.[5] Further modifications, such as the introduction of the amide group at the N-4 position, are then carried out to generate the final analogs.
Caption: General workflow for the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one analogs.
The evaluation of the anti-coronavirus activity of the synthesized compounds was performed using a cell-based assay.
Step-by-Step Protocol:
-
Cell Culture: Human embryonic lung (HEL) cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Preparation: The test compounds are dissolved, typically in DMSO, and then serially diluted to various concentrations in the cell culture medium.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with HCoV-229E. Simultaneously, the different concentrations of the test compounds are added to the wells.
-
Incubation: The plates are incubated for several days to allow for viral replication and the development of the viral cytopathic effect (CPE).
-
Assessment of Viral CPE: The antiviral activity is determined by evaluating the inhibition of the viral CPE in the treated, infected cells compared to untreated, infected control cells.
-
Cytotoxicity Assay: In parallel, the cytotoxicity of the compounds on uninfected HEL cells is determined to assess their safety profile and calculate the selectivity index (SI = CC50/EC50). Cell viability is typically measured using a colorimetric assay such as the MTS assay.
-
Data Analysis: The EC50 values (the concentration at which 50% of the viral CPE is inhibited) and CC50 values (the concentration at which 50% of cell viability is reduced) are calculated from the dose-response curves.
Caption: Workflow for determining antiviral activity (EC50) and cytotoxicity (CC50).
Conclusion and Future Directions
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has proven to be a valuable starting point for the development of novel anti-coronavirus agents.[1][2][3] The systematic exploration of substitutions at the C-2, C-8, and N-4 positions has led to the identification of compound 8n as a lead candidate with an EC50 of 5.5 µM against HCoV-229E.[1][2][3]
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the specific viral or host target of these compounds is crucial for further development.
-
Broad-Spectrum Activity: The efficacy of these analogs should be evaluated against a wider panel of coronaviruses, including clinically relevant strains like SARS-CoV-2.
-
Pharmacokinetic Profiling: In vivo studies are needed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
Further Optimization: The structure-activity relationships established so far can guide the design of new analogs with improved potency and pharmacokinetic profiles.
References
-
Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), 1800330. [Link]
-
Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PMC. [Link]
-
Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PubMed. [Link]
-
Apaydın, Ç. B., et al. (2022). Synthesis of new N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide derivatives and evaluation of their anti-influenza virus and antitubercular activities. PubMed. [Link]
-
Nassar, E., & El-Sayed, H. A. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 1-Thia-4-azaspiro[4.5]decan-3-one | 4580-63-6 [smolecule.com]
- 5. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Evaluation of New Spirohydantoin Derivatives as 5-HT2A Receptor Antagonists: A Comparative Technical Guide
Executive Summary & Therapeutic Context
The 5-HT2A receptor is a critical G-protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathophysiological processes, ranging from vascular smooth muscle contraction and platelet aggregation to central nervous system (CNS) modulation [1]. While classic 5-HT2A antagonists like Ketanserin and Sarpogrelate have established the therapeutic viability of targeting this receptor, clinical limitations—such as off-target affinities, metabolic instability, and patient resistance in antiplatelet therapy—drive the continuous search for novel chemical scaffolds.
Recent pharmacological evaluations have identified spirohydantoin derivatives —specifically those derived from 4-phenylcyclohexane-5-spirohydantoin and 5-methyl-5-phenylhydantoin—as highly potent, tunable alternatives. This guide objectively compares the pharmacological performance of these novel spirohydantoin derivatives against conventional clinical standards, providing the underlying structural rationale and the self-validating experimental protocols required to evaluate them.
Structural Rationale: Why Spirohydantoins?
From a structural biology perspective, the design of these novel antagonists is rooted in pharmacophore mimicry. Conventional 5-HT2A antagonists, such as ketanserin, rely heavily on an imide ring structure to anchor into the orthosteric binding pocket of the receptor.
By replacing the traditional imide with a spirohydantoin or hydantoin core , researchers have developed a bioisostere that maintains critical hydrogen-bonding interactions while altering the molecule's steric bulk and lipophilicity [2].
-
The Core: The 4-phenylcyclohexane-5-spirohydantoin core provides rigid three-dimensional geometry, locking the molecule into an optimal conformation for receptor binding.
-
The Linker: An alkyl linker (optimal length of 3 methylene groups) connects the core to an arylpiperazine moiety. Shortening this linker to two carbons abolishes affinity, demonstrating strict spatial requirements for the secondary binding pocket.
-
The Arylpiperazine Moiety: Substitution with fluorophenyl or diphenylmethyl groups fine-tunes the electronic distribution, enhancing competitive displacement of endogenous serotonin.
Comparative Pharmacological Performance
To objectively assess the viability of spirohydantoin derivatives, we must evaluate both their thermodynamic binding affinity (
Below is a comparative data synthesis of two leading spirohydantoin derivatives (Compound 11 and Compound 13) against the clinical standards Ketanserin and Sarpogrelate [1, 2].
Quantitative Performance Comparison
| Compound / Drug | Structural Class | 5-HT2A Binding Affinity ( | Functional Antagonism ( | Platelet Aggregation Inhibition ( |
| Ketanserin | Quinazolinedione | 2.0 - 3.0 | 8.5 - 9.0 | 32.1 |
| Sarpogrelate | Aryloxypropanolamine | ~ 30.0 | ~ 7.5 | 66.8 |
| Compound 11 | 5-methyl-5-phenylhydantoin | 21.0 | 7.43 | > 100 (Moderate) |
| Compound 13 | 4-phenylcyclohexane-spirohydantoin | 50.0 - 69.0 | 6.75 | 27.3 |
Data Insights:
While Ketanserin maintains the highest raw binding affinity, Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) demonstrates superior functional efficacy in physiological tissue. Compound 13 inhibits collagen-stimulated platelet aggregation with an
Mechanistic Pathway Visualization
To contextualize the functional assays, it is essential to map the exact signaling cascade disrupted by these compounds. Spirohydantoin derivatives act as competitive antagonists at the 5-HT2A receptor, preventing the activation of the
Mechanism of 5-HT2A receptor antagonism by spirohydantoin derivatives.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on two distinct, self-validating experimental systems. As an application scientist, I emphasize not just the how, but the why behind each methodological choice.
Protocol 1: Radioligand Binding Assay ([3H]-Ketanserin Displacement)
This assay determines the thermodynamic binding affinity (
-
Membrane Preparation: Homogenize target tissue (e.g., rat frontal cortex or CHO cells expressing human 5-HT2A) in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Tris-HCl maintains strict physiological pH, preventing receptor denaturation and ensuring the binding pocket maintains its native tertiary structure.
-
-
Incubation Mixture: Combine 200 µL of membrane homogenate, 50 µL of [3H]-ketanserin (radioligand), and 50 µL of the spirohydantoin derivative at varying concentrations (ranging from
to M).-
Causality: [3H]-ketanserin selectively binds 5-HT2A sites. The unlabeled spirohydantoin competes for these sites. The displacement curve allows for the calculation of the
, which is converted to via the Cheng-Prusoff equation.
-
-
Non-Specific Binding (NSB) Determination: In a parallel set of control tubes, add 10 µM methysergide or mianserin.
-
Causality: A high concentration of a known broad-spectrum antagonist saturates all specific 5-HT2A sites. Any remaining radioactive signal represents non-specific binding (e.g., radioligand sticking to lipids or plastic), which must be mathematically subtracted to isolate specific binding.
-
-
Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash rapidly with ice-cold buffer.
-
Causality: PEI coats the glass fibers with a positive charge, repelling the radioligand and drastically reducing background noise. Ice-cold buffer slows dissociation kinetics, trapping the receptor-ligand complexes on the filter while unbound ligand is washed away.
-
-
Validation & Quality Control: Include an unlabeled Ketanserin standard curve in every run. Self-Validation: If the calculated
for the Ketanserin standard deviates from the historical baseline (2.0 - 3.0 nM), the assay is immediately flagged as invalid, indicating radioligand degradation or compromised membrane integrity.
Protocol 2: Functional Bioassay (In Vitro Platelet Aggregation)
This assay determines the functional efficacy of the compounds in a physiological tissue model [1].
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood (anticoagulated with 3.2% sodium citrate) at 200 × g for 15 minutes at room temperature.
-
Causality: Sodium citrate chelates extracellular calcium, preventing premature clotting without permanently damaging the platelets. Low-speed centrifugation carefully separates the lighter platelets (PRP) from the heavier erythrocytes and leukocytes without causing shear-stress activation.
-
-
Pre-incubation with Antagonist: Incubate 400 µL of PRP with the spirohydantoin derivative (e.g., Compound 13) at 37°C for 3 to 5 minutes in an aggregometer cuvette.
-
Causality: Incubating at exactly 37°C mimics physiological conditions, ensuring optimal receptor-antagonist interaction kinetics before the system is challenged with an agonist.
-
-
Agonist Challenge: Add an aggregating agent such as collagen (2 µg/mL) or ADP, amplified by a sub-threshold concentration of serotonin (5-HT, 1 µM).
-
Causality: Serotonin alone is a weak aggregatory agent but strongly amplifies aggregation induced by collagen via 5-HT2A receptors. This amplification is what the spirohydantoin antagonist aims to block.
-
-
Turbidimetric Measurement: Monitor light transmission through the cuvette for 6 minutes.
-
Causality: As platelets activate and aggregate, the previously cloudy plasma clears up, increasing light transmission. This provides real-time, quantitative kinetic data of the aggregation response.
-
-
Validation & Quality Control: Run a Platelet-Poor Plasma (PPP) blank to establish the 100% light transmission baseline, and a vehicle control (DMSO/buffer) to establish 100% maximal aggregation. Self-Validation: If the vehicle control fails to achieve >70% aggregation, the platelets are deemed non-viable (likely due to handling stress or donor factors), and the experiment must be voided.
Conclusion
Spirohydantoin derivatives represent a highly promising evolution in 5-HT2A receptor antagonist design. By leveraging the rigid 4-phenylcyclohexane-5-spirohydantoin core, researchers can achieve functional antagonism that rivals or exceeds current clinical standards like Sarpogrelate. As demonstrated by Compound 13, optimizing the structural linker and arylpiperazine moiety yields potent antiplatelet agents that warrant further in vivo pharmacokinetic evaluation.
References
-
Czopek, A., Kubacka, M., Bucki, A., Siwek, A., Filipek, B., Pawłowski, M., & Zagórska, A. (2021). "Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents." Pharmacological Reports, 73(5), 1361-1372. URL:[Link]
-
Czopek, A., Zagórska, A., Kołaczkowski, M., Bucki, A., Gryzło, B., Rychtyk, J., Pawłowski, M., Siwek, A., Satała, G., Bojarski, A. J., Kubacka, M., & Filipek, B. (2016). "New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study." Acta Poloniae Pharmaceutica, 73(6), 1545-1554. URL:[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. "5-HT2A receptor." International Union of Basic and Clinical Pharmacology. URL:[Link]
Operational Guide: Proper Disposal of 3-Methyl-1,3-diazaspiro[4.5]decan-4-one
The following technical guide details the proper disposal procedures for 3-Methyl-1,3-diazaspiro[4.5]decan-4-one .
Executive Summary & Chemical Profile
3-Methyl-1,3-diazaspiro[4.5]decan-4-one is a nitrogenous spiro-heterocycle often used as a pharmaceutical intermediate or building block.[1][2] Structurally, it contains a piperidine ring spiro-fused to a pyrrolidinone-like ring.[1][2]
Because specific Safety Data Sheets (SDS) for this exact isomer can be rare in public databases, standard operating procedure (SOP) dictates we apply the "Precautionary Principle." We must manage this substance based on the known hazards of its structural analogs (e.g., 1,3-diazaspiro[4.5]decane-2,4-dione and piperidine derivatives).[1][2]
Hazard Classification (Derived from Analogs)
-
Signal Word: WARNING
-
Primary Hazards:
-
Ecological Risk: Potential aquatic toxicity (common in piperidine derivatives). Do not release into sewer systems.
Pre-Disposal Handling & Segregation
Before disposal, the chemical must be stabilized and segregated. Improper mixing at this stage is the leading cause of waste-stream accidents.[2]
Segregation Logic
This compound is an organic base (amine/amide functionality).
-
INCOMPATIBLE WITH: Strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids.[1][2]
-
STORAGE: Store in a cool, dry place away from ignition sources.
Waste Stream Classification
| Waste Type | Description | Disposal Stream Code (Example) |
| Solid Waste | Pure substance, filter cakes, contaminated powders.[1][2] | Incineration (Solid Organic) |
| Liquid Waste | Mother liquors, solvent rinses (e.g., DCM, Methanol).[1][2] | Flammable/Organic Solvents |
| Sharps/Glass | Contaminated vials, pipettes, spatulas.[2] | Solid Hazardous Debris |
Step-by-Step Disposal Protocols
Protocol A: Solid Substance Disposal
Use this for expired reagents or synthesis byproducts.[2]
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[2] Use a fume hood to avoid inhalation of dust.[7]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1][2] Avoid metal containers if the substance is potentially corrosive to metals (unlikely, but safe practice).[2]
-
Transfer: Carefully transfer the solid into the waste container. Do not generate dust.[3][4][6][7][8][9][10]
-
Labeling: Affix a hazardous waste label immediately.
-
Final Disposition: Transfer to the facility's hazardous waste accumulation area for High-Temperature Incineration .
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures or cleaning solvents.[1][2]
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put halogenated solvents in a non-halogenated drum if your facility separates them).
-
Dissolution (Optional): If you have small amounts of solid residue in a flask, dissolve it in a combustible solvent (e.g., acetone or ethanol) to facilitate transfer.[2]
-
Transfer: Pour into the appropriate "Organic Solvents" waste carboy.
-
Log Entry: Record the approximate concentration of the spiro-compound on the waste log sheet. This is critical for the disposal vendor to adjust incineration parameters.
Emergency Response: Spill Procedures
Immediate Action: Evacuate the immediate area if dust is airborne.[10]
Spill Response Workflow
Figure 1: Decision matrix for immediate spill response ensuring containment of dust or vapors.[1][2]
Waste Management Decision Tree
Use this logic flow to determine the final destination of your laboratory waste.
Figure 2: Classification workflow for routing waste to the correct incineration stream.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329776922, 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: 7-methyl-2,7-diazaspiro[4.5]decane.[1][2] Retrieved from [Link][1][2]
Sources
- 1. PubChemLite - 1,3-diazaspiro(4.5)decane-2,4-dione, 3,3'-(1,4-piperazinediyldimethylene)bis- (C22H34N6O4) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
